3-chloro-N-pyridin-4-ylpropanamide
Description
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Properties
IUPAC Name |
3-chloro-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAMYXHFBLCGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of 3-chloro-N-pyridin-4-ylpropanamide. It is important to note that as of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting it may be a novel or less-documented chemical entity. Consequently, detailed experimental data for this specific isomer is limited. This guide synthesizes information based on established chemical principles and data available for structurally related analogs, particularly the pyridin-2-yl isomer.
Chemical Identity and Properties
While specific data for this compound is not available, the properties of its close structural analog, 3-chloro-N-(pyridin-2-yl)propanamide, are provided below for reference. It is anticipated that the physicochemical properties of the 4-pyridyl isomer will be similar, though not identical.
Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide (Analog)
| Property | Value | Source |
| CAS Number | 128456-13-3 | Sigma-Aldrich |
| Molecular Formula | C₈H₉ClN₂O | Sigma-Aldrich |
| Molecular Weight | 184.62 g/mol | Sigma-Aldrich |
| IUPAC Name | 3-chloro-N-(pyridin-2-yl)propanamide | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Proposed Synthesis
A plausible and standard method for the synthesis of this compound is via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a common and generally high-yielding method for amide bond formation.[1][2][]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[1]
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.2 equivalents) in the same solvent to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminopyridine) is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity
While there is no specific biological data for this compound, the broader class of N-substituted-3-chloropropanamides and related α,β-unsaturated amides have been investigated for various biological activities.
Table 2: Summary of Biological Activities for Related Compound Classes
| Compound Class | Observed Activities | Notes |
| N-Aryl-3-chloropropanamides | Potential precursors for biologically active compounds. | Often used as intermediates in the synthesis of more complex molecules. |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) amides | Antibacterial activity. | Derivatives have shown moderate to high activity against various bacterial strains.[4] |
| Chlorinated N-arylcinnamamides | Antimicrobial, particularly against Gram-positive bacteria. | Some derivatives show potent activity against Staphylococcus aureus and MRSA. |
The introduction of a chlorine atom into a molecule can significantly impact its biological activity, often by increasing lipophilicity and altering electronic properties, which can enhance interaction with biological targets.[5]
Signaling Pathways and Mechanism of Action
Currently, there is no information available regarding the specific signaling pathways or molecular targets of this compound. For related antimicrobial compounds, mechanisms can be diverse, including inhibition of essential enzymes or disruption of cell membrane integrity. Further research would be required to elucidate the mechanism of action for this particular compound.
The diagram below illustrates a generalized experimental workflow for screening and characterizing a novel compound like this compound.
Caption: General workflow for novel compound discovery and development.
References
Technical Brief: Physicochemical Properties of 3-chloro-N-pyridin-4-ylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An analysis of the fundamental physicochemical properties of 3-chloro-N-pyridin-4-ylpropanamide, focusing on its molecular composition and weight.
Summary of Molecular Properties
This compound is a chemical compound whose structure consists of a propanamide backbone substituted with a chlorine atom at the third position and a pyridin-4-yl group at the amide nitrogen. Its molecular formula and weight are foundational data points for any research or development application, including stoichiometric calculations in chemical synthesis and concentration calculations for in vitro and in vivo assays.
As an isomer of 3-chloro-N-(pyridin-2-yl)propanamide, it shares the same molecular formula and, consequently, the same molecular weight.[1] The key physicochemical data are summarized below.
Data Presentation: Core Molecular Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
Experimental Protocols and Methodologies
The determination of a compound's molecular weight is a routine and critical step in chemical characterization. While specific experimental documentation for this compound is not provided, the standard and most precise methodology for this determination is outlined below.
Experimental Workflow: Molecular Weight Determination via Mass Spectrometry
Caption: Workflow for molecular weight determination.
Methodology:
-
Sample Preparation: A small, pure sample of the synthesized compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The solution is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique where the sample is sprayed into the instrument, creating charged aerosolized droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺, representing the protonated molecule) are released.
-
Analysis: The ions are guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection & Calculation: A detector counts the ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) is identified, and the mass of the added proton (~1.007 Da) is subtracted to yield the precise neutral molecular weight of the compound.
Visualization of Molecular Composition
The molecular weight is derived directly from the compound's elemental formula, C₈H₉ClN₂O. The relationship between the constituent elements and the final molecular formula is illustrated below.
Caption: Elemental contribution to the molecular formula.
References
The Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the key intermediate, 3-chloropropionyl chloride, followed by its reaction with 4-aminopyridine. This document details the experimental protocols for the synthesis of the precursor, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical processes.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The overall reaction is depicted below:
Caption: Overall proposed synthesis of this compound.
This guide will first focus on the synthesis of the crucial acylating agent, 3-chloropropionyl chloride, for which several methods have been reported.
Synthesis of 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a versatile bifunctional reagent used in the synthesis of various compounds.[1] It can be prepared through several routes, with the most common methods starting from 3-chloropropionic acid or acrylic acid.
From 3-Chloropropionic Acid
A standard method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[1]
Caption: Synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid.
Experimental Protocols:
-
Using Phosphorus Trichloride (PCl₃): The reaction is conducted with a molar ratio of PCl₃ to 3-chloropropionic acid between 0.5:1 and 3:1, optimally 1:1 to 2:1. The mixture is heated at 50–90°C (optimally 70–75°C) for approximately 4 hours under reflux.[2]
-
Using Triphosgene: This method has shown high yields of up to 98.5%. The reaction is carried out at 25°C for 8 hours with a 1:1 molar ratio of 3-chloropropionic acid to triphosgene, catalyzed by N,N-dimethylformamide (DMF) in toluene.[2] Toluene serves to azeotropically remove HCl, and DMF accelerates the activation of triphosgene.[2]
From Acrylic Acid (Continuous Flow Method)
A safer and more efficient continuous flow procedure has been developed for the synthesis of 3-chloropropionyl chloride from acrylic acid.[3] This method involves the formation of the acid chloride followed by a 1,4-addition of hydrogen chloride.[3]
References
An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds and established synthetic methodologies to provide a robust resource for researchers. This guide is intended to facilitate further investigation into this and related compounds for potential applications in medicinal chemistry and materials science.
Chemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₉ClN₂O | Calculated |
| Molecular Weight | 184.62 g/mol | Calculated[1] |
| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | |
| CAS Number | Not assigned or readily available | |
| Physical Form | Expected to be a solid at room temperature | Based on similar amides |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Based on general amide properties |
| Purity | >95% (if synthesized as described) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a standard method for amide bond formation.
General Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of N-aryl amides.
Materials:
-
4-Aminopyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Compounds containing the N-acyl aminopyridine scaffold are of interest in medicinal chemistry due to their presence in a number of biologically active molecules. Further research and screening would be necessary to determine any potential biological effects of this specific compound.
Safety Information
While specific safety data for this compound is not available, it should be handled with care, assuming it may be harmful. The related compound, 3-chloro-N-(pyridin-2-yl)propanamide, is classified as dangerous with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its chemical properties and a detailed protocol for its synthesis. While direct experimental data for this compound is scarce, the information presented, based on analogous compounds and established chemical principles, offers a valuable starting point for researchers interested in exploring its potential. Further investigation is warranted to fully characterize its physical and biological properties.
References
A Technical Guide to the Solubility of 3-chloro-N-pyridin-4-ylpropanamide
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a chemical compound of interest in various research fields, including drug discovery and development. Understanding its solubility is a critical first step in pre-formulation studies, as it influences bioavailability, dosage form design, and the selection of appropriate solvent systems for analytical and biological assays. This document outlines a standardized approach to determining the solubility of this compound.
Solubility Data Presentation
For consistent and comparable results, it is recommended to present solubility data in a structured format. The following table serves as a template for recording experimentally determined solubility values in various solvents and at different temperatures.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Water | 25 | Data Not Available | Data Not Available | Shake-Flask | pH 7.4 |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask | |
| e.g., DMSO | 25 | Data Not Available | Data Not Available | Shake-Flask | |
| e.g., PBS | 37 | Data Not Available | Data Not Available | Shake-Flask | pH 7.4 |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium, typically 24 to 72 hours.[1][3] The equilibration time may need to be determined empirically.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.[2] For fine suspensions, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) can be used to separate the solid from the supernatant.[1]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.
-
Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][2] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While specific solubility data for this compound is not currently available, this guide provides researchers with a robust framework for its determination. Adherence to a standardized protocol, such as the shake-flask method, and systematic data reporting are essential for generating high-quality, comparable results that will be valuable to the scientific community. It is also important to distinguish between thermodynamic and kinetic solubility, as the latter, often determined in high-throughput screening, can yield higher but less stable solubility values.[4][5][6] For lead optimization and formulation, determining the thermodynamic solubility is paramount.
References
- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Elusive Mechanism of Action: A Technical Overview of 3-chloro-N-pyridin-4-ylpropanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action for 3-chloro-N-pyridin-4-ylpropanamide. Despite a comprehensive search of available scientific literature and chemical databases, specific data regarding the biological activity, cellular targets, and detailed mechanism of action for this particular compound remains unpublished. This document, therefore, provides a broader context by examining the known biological activities of structurally similar compounds, including other chloro-N-pyridinyl-propanamides and N-aryl-3-chloropropanamides. The aim is to offer a foundational understanding of the potential therapeutic areas and research directions for this class of molecules.
Introduction to this compound
This compound is a chemical compound characterized by a propanamide linker containing a chlorine atom, attached to a pyridine ring at the 4-position. Its chemical structure suggests potential for various biological activities, a hypothesis supported by the diverse functions observed in analogous compounds. However, it is crucial to note that as of the latest literature review, no specific studies detailing the biological effects or molecular targets of this compound have been publicly documented.
Biological Activities of Structurally Related Compounds
While direct data on this compound is absent, the broader families of N-aryl-3-chloropropanamides and pyridine-containing compounds have been investigated for several therapeutic applications. These studies can provide valuable insights into the potential, yet unconfirmed, activities of the target compound.
Antimicrobial and Antifungal Activity
A significant body of research exists on pyridine derivatives demonstrating antimicrobial and antifungal properties. The general structure of N-substituted propanamides is a common scaffold in medicinal chemistry for the development of agents targeting infectious diseases. For instance, various N-substituted-3-chloro-2-azetidinones, which share some structural similarities, have been synthesized and shown to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Derivatives of 3-chloropropanamide have also been explored in the context of oncology. A notable example is a patent for a substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound designed to target epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer. This suggests that the 3-chloropropanamide moiety can be a key component in the design of targeted cancer therapies.
Postulated Mechanisms and Future Research Directions
Given the lack of specific data, the mechanism of action for this compound can only be postulated based on the activities of its analogs. Potential mechanisms could involve:
-
Enzyme Inhibition: The electrophilic nature of the chlorinated propanamide could lead to covalent modification of key enzymatic residues in microbial or cancer cell pathways.
-
Disruption of Cellular Membranes: The pyridine moiety, when incorporated into larger molecules, can influence membrane permeability and integrity.
-
Kinase Inhibition: As seen in the EGFR inhibitor example, the scaffold may be adaptable for targeting the ATP-binding sites of various kinases.
To elucidate the true mechanism of action, a systematic experimental approach is required. The following workflow outlines a potential strategy for the initial biological characterization of this compound.
Data Summary (Hypothetical)
As no quantitative data for this compound is available, the following table is presented as a template for how such data would be structured if it were to be generated through the experimental workflow described above.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Antibacterial Activity | Staphylococcus aureus | MIC | Data not available | N/A |
| Antifungal Activity | Candida albicans | MIC | Data not available | N/A |
| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | Data not available | N/A |
| Cytotoxicity | HEK293 (Normal) | CC50 | Data not available | N/A |
Conclusion
The mechanism of action of this compound remains an open area of scientific inquiry. While research on analogous structures provides a basis for hypothesizing potential antimicrobial or anticancer activities, dedicated experimental investigation is essential to characterize its biological profile. The workflows and data presentation formats outlined in this guide offer a roadmap for future research that will be critical for unlocking the therapeutic potential of this and related compounds for drug development professionals. Researchers are encouraged to undertake studies to fill the existing knowledge gap.
Spectroscopic Profile of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from its constituent fragments, 4-aminopyridine and 3-chloropropionyl chloride, along with fundamental principles of spectroscopy to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its analogues in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Doublet | 2H | H-2', H-6' |
| ~7.6 | Doublet | 2H | H-3', H-5' |
| ~7.8 | Singlet (broad) | 1H | N-H (amide) |
| ~3.8 | Triplet | 2H | -CH₂-Cl |
| ~2.8 | Triplet | 2H | -CO-CH₂- |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~150 | C-2', C-6' |
| ~145 | C-4' |
| ~114 | C-3', C-5' |
| ~40 | -CH₂-Cl |
| ~38 | -CO-CH₂- |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1590 | Strong | C=C stretch (pyridine ring) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1220 | Medium | C-N stretch |
| ~750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 185.05 | [M+H]⁺ (for ³⁵Cl) |
| 187.05 | [M+H]⁺ (for ³⁷Cl) |
| 149.06 | [M - Cl]⁺ |
| 94.05 | [C₅H₆N₂]⁺ (4-aminopyridine fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.
In-depth Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide Crystal Structure
Introduction
This technical guide aims to provide a detailed overview of the crystal structure of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to elucidating its physicochemical properties, guiding synthetic efforts, and predicting its behavior in biological systems. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been determined and reported.
This document will, therefore, outline the current state of knowledge, provide information on related compounds, and detail the necessary experimental protocols for any future determination of its crystal structure.
Molecular Structure and Properties
While the crystal structure is not available, the molecular structure and basic properties of this compound can be described.
Molecular Formula: C₈H₉ClN₂O
Molecular Weight: 184.63 g/mol
IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide
The molecule consists of a pyridine ring linked via an amide group to a 3-chloropropane tail. The presence of the pyridine nitrogen, the amide linkage, and the alkyl chloride offers multiple sites for hydrogen bonding and other intermolecular interactions, which would be key features in its crystal packing.
A diagram of the logical synthesis workflow is presented below.
Stability and Degradation of 3-chloro-N-pyridin-4-ylpropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the chemical compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct stability-indicating studies on this specific molecule, this document extrapolates likely degradation behaviors based on established chemical principles and data from structurally related N-aryl amides, 3-chloropropanamides, and pyridine derivatives. The guide covers potential hydrolytic, photolytic, thermal, and oxidative degradation mechanisms, as well as plausible metabolic pathways. Detailed experimental protocols for conducting forced degradation studies are outlined to facilitate the development of stability-indicating analytical methods. Quantitative data, where available for analogous compounds, is presented in tabular format to provide a comparative reference. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.
Introduction
This compound is a chemical compound featuring a propanamide linker between a reactive 3-chloroethyl group and a pyridin-4-yl moiety. The inherent reactivity of the amide bond, the susceptibility of the pyridine ring to various transformations, and the presence of an alkyl chloride suggest multiple potential pathways for degradation. Understanding these pathways is critical for the development of stable pharmaceutical formulations, the identification of potential impurities, and for meeting regulatory requirements.
Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to elicit degradation products.[1][2] The information gleaned from such studies is crucial for developing and validating stability-indicating analytical methods.[3]
Predicted Physicochemical Properties
Potential Degradation Pathways
The degradation of this compound is anticipated to proceed through several mechanisms, including hydrolysis, photolysis, thermal decomposition, and oxidation.
Hydrolytic Degradation
Amide hydrolysis is a common degradation pathway that can be catalyzed by both acid and base.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4] This would lead to the cleavage of the amide bond to yield 3-chloropropanoic acid and 4-aminopyridine.
-
Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group would also result in the formation of 3-chloropropanoate and 4-aminopyridine.[4]
Additionally, the 3-chloro substituent may undergo hydrolysis, particularly under neutral or basic conditions, to form 3-hydroxy-N-pyridin-4-ylpropanamide.
Diagram: Predicted Hydrolytic Degradation Pathways
Caption: Predicted hydrolytic degradation of this compound.
Photodegradation
Pyridine and its derivatives are known to be susceptible to photochemical degradation.[5] The absorption of UV light can lead to the formation of excited states that can undergo various reactions. While specific data for the target molecule is unavailable, studies on related N-alkylamides have shown that UV irradiation can lead to the formation of various degradation products.[6] Potential photodegradation pathways for this compound could involve cleavage of the amide bond, reactions involving the pyridine ring, or homolytic cleavage of the carbon-chlorine bond to generate radical species. According to ICH guideline Q1B, photostability testing should be conducted to evaluate the photosensitivity of the material for method development and degradation pathway elucidation.[7]
Thermal Degradation
Amide-containing compounds can undergo thermal decomposition, although they are generally quite stable.[3] The specific degradation pathway is dependent on the structure of the molecule. For N,N-dialkyl-amides, thermal degradation can produce acids, ketones, imides, and other substituted amides.[8] For this compound, thermal stress could potentially lead to dehydrochlorination to form N-pyridin-4-ylacrylamide, or cleavage of the amide bond. The presence of oxygen during thermal stress can also lead to oxidative degradation.
Oxidative Degradation
The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This reaction is common for tertiary amines and pyridine derivatives.[9] Additionally, other parts of the molecule could be susceptible to oxidation, although to a lesser extent. Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to assess this degradation pathway.[1][10]
Diagram: Predicted Oxidative Degradation Pathway
Caption: Predicted N-oxidation of the pyridine ring.
Potential Metabolic Pathways
The metabolic fate of this compound in biological systems is likely to involve several enzymatic reactions. The pyridine ring can undergo metabolism, and compounds containing a 4-aminopiperidine moiety, which is structurally related, are known to be metabolized by cytochrome P450 enzymes, primarily through N-dealkylation.[11] By analogy, enzymatic hydrolysis of the amide bond is a plausible metabolic pathway, yielding 3-chloropropanoic acid and 4-aminopyridine. The pyridine ring itself can be a substrate for various metabolic transformations.
Quantitative Data from Analogous Compounds
Direct quantitative stability data for this compound is not available in the reviewed literature. The following table presents illustrative data for related compound classes to provide a general understanding of potential degradation rates.
| Stress Condition | Analogous Compound Class | Observation | Reference |
| Acid Hydrolysis | N-substituted aliphatic amides | Rate constants increase with acid concentration. | [1] |
| Alkaline Hydrolysis | N-substituted aliphatic amides | Follows first or second-order kinetics with respect to hydroxide concentration. | [1] |
| Thermal Degradation | N,N-dialkoxyamides | Activation energies of 125-135 kJ mol⁻¹. | [12] |
| Photodegradation | N-alkylamides from Acmella oleracea | Stability dependent on the solvent (methanol > ethanol > saline > water). | [6] |
Note: This table is for illustrative purposes and the data may not be directly applicable to this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.[1][3][13] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[14]
General Experimental Workflow
Diagram: General Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Protocol for Hydrolytic Degradation
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at elevated temperatures (e.g., 60°C or 80°C).
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature or slightly elevated temperatures (e.g., 40°C or 60°C).
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at an elevated temperature (e.g., 80°C).
-
Withdraw samples at appropriate time intervals.
-
Protocol for Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.
Protocol for Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH or 80°C).
-
Solution State: Reflux a solution of the compound in a suitable solvent at a known temperature.
-
Withdraw samples at appropriate time intervals.
Protocol for Photodegradation
-
Expose a solution of the compound (in a photochemically transparent container) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]
-
The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
Development of a Stability-Indicating Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[15][16] A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method with photodiode array (PDA) detection is a common choice for this purpose.[15][17][18] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples generated from the forced degradation studies are used to demonstrate the specificity of the method.
Conclusion
While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its functional groups. The primary routes of degradation are expected to be hydrolytic cleavage of the amide bond, N-oxidation of the pyridine ring, and potential reactions involving the 3-chloro group. The provided experimental protocols for forced degradation studies offer a systematic approach to investigating the intrinsic stability of this molecule and for the development of a validated stability-indicating analytical method, which is a critical step in its potential development as a pharmaceutical agent. Further experimental work is necessary to confirm these predicted pathways and to quantify the degradation kinetics.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 6. Identification and photostability of N-alkylamides from Acmella oleracea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. N,N-Dialkyl-amides thermal degradation at low temperatures [inis.iaea.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, including the isomeric 3-chloro-N-pyridin-2-ylpropanamide and other N-aryl propanamides. The guide covers synthetic methodologies, physicochemical properties, and potential biological activities, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction
N-aryl propanamides represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a chloro-substituted propanamide chain and a pyridine ring suggests potential for diverse pharmacological applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on this compound and its analogs, providing a consolidated source of technical information to facilitate further research and development.
Synthesis and Characterization
The general synthesis of 3-chloro-N-arylpropanamides is typically achieved through the acylation of an appropriate aniline or aminopyridine with 3-chloropropionyl chloride. This straightforward reaction provides a reliable method for accessing a variety of analogs.
General Synthetic Workflow
The synthesis of this compound and its analogs can be depicted by the following workflow:
Caption: General synthesis of N-pyridin-yl-propanamides.
Experimental Protocol: Synthesis of 3-chloro-N-phenylpropanamide (Analog)
The following protocol for the synthesis of 3-chloro-N-phenylpropanamide can be adapted for the synthesis of this compound.
To a solution of aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), 3-chloropropionyl chloride (1.05 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Data of Analogs
Table 1: Physicochemical Properties of 3-chloro-N-arylpropanamide Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-chloro-N-phenylpropanamide | C₉H₁₀ClNO | 183.64 | 119-121 | [1] |
| 3-chloro-N-(4-nitrophenyl)propanamide | C₉H₉ClN₂O₃ | 228.63 | 124-126 | [1] |
| 3-chloro-N-(pyridin-2-yl)propanamide | C₈H₉ClN₂O | 184.62 | Not Available | [2] |
Table 2: Spectroscopic Data for 3-chloro-N-phenylpropanamide
| Spectroscopic Data | Values | Reference |
| ¹H NMR (500 MHz, CDCl₃) δ | 7.76 (s, 1H, N-H), 7.51 (d, J = 7.8 Hz, 2H), 7.31 (t, J = 7.9 Hz, 2H), 7.12 (t, J = 7.4 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.80 (t, J = 6.4 Hz, 2H) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) δ | 168.13, 137.57, 129.13, 124.83, 120.40, 40.51, 40.03 | [1] |
| **IR (ATR, cm⁻¹) ** | 3300 (N-H), 3144, 3093 (=C-H, Ar), 2983, 2920 (C-H, aliphatic), 1658 (-N-CO), 1606, 1442 (C=C, Ar) | [1] |
Potential Biological Activities
Based on the biological evaluation of structurally related N-aryl propanamides, this compound is anticipated to exhibit a range of pharmacological activities.
Leishmanicidal Activity
A study on selenoesters and their N-aryl-propanamide derivatives has shown their potential as leishmanicidal agents. Several N-aryl-propanamides were synthesized and tested for their activity against different Leishmania species.[1]
Table 3: Leishmanicidal Activity of N-Aryl-Propanamide Analogs
| Compound | L. infantum IC₅₀ (µM) | L. amazonensis IC₅₀ (µM) | L. braziliensis IC₅₀ (µM) | L. major IC₅₀ (µM) | Reference |
| NC01 (3-chloro-N-phenylpropanamide) | > 100 | > 100 | > 100 | > 100 | [1] |
| NC13 (3-chloro-N-(4-nitrophenyl)propanamide) | 25.45 | 30.11 | 22.87 | 28.99 | [1] |
Anticancer and Anti-inflammatory Activities
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class suggests potential anti-inflammatory and analgesic properties. Furthermore, various N-aryl amides have been investigated for their anticancer activities.
Structure-Activity Relationships (SAR)
The biological activity of N-aryl propanamides can be significantly influenced by the nature and position of substituents on the aryl ring. For instance, the introduction of a nitro group at the para-position of the phenyl ring in 3-chloro-N-phenylpropanamide (NC01) to give 3-chloro-N-(4-nitrophenyl)propanamide (NC13) resulted in a notable increase in leishmanicidal activity.[1] The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is also expected to play a crucial role in the molecule's biological profile by affecting its electronic properties, hydrogen bonding capacity, and overall conformation.
Future Directions
The information compiled in this guide highlights the potential of this compound as a scaffold for drug discovery. Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound are essential to confirm its structure and purity.
-
Biological Screening: A comprehensive biological screening of the compound against a panel of targets, including microbial strains, cancer cell lines, and inflammatory markers, is warranted.
-
SAR Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the pyridine ring and the propanamide linker will help to elucidate the structure-activity relationships and optimize for potency and selectivity.
Conclusion
While direct experimental data on this compound remains scarce, this technical guide provides a solid foundation for future research by summarizing the available information on its close structural analogs. The synthetic accessibility and the promising biological activities of related N-aryl propanamides suggest that this compound is a valuable target for further investigation in the field of medicinal chemistry.
References
An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Synthesis, Properties, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a small molecule belonging to the class of N-acyl-4-aminopyridines. While specific research on this compound is limited, its structural motifs—a pyridine ring and a reactive chloropropanamide side chain—suggest potential utility as a chemical intermediate or a biologically active agent. The 4-aminopyridine core is a well-known pharmacophore, and its acylation can lead to compounds with a range of biological activities. This document provides a comprehensive overview of its probable synthesis, predicted properties, and potential areas of investigation.
Physicochemical Properties
Quantitative experimental data for this compound is not available. The following table summarizes its predicted physicochemical properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₉ClN₂O | |
| Molecular Weight | 184.63 g/mol | |
| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | |
| CAS Number | Not assigned | |
| Predicted LogP | 0.8 - 1.2 | Varies by prediction algorithm |
| Predicted pKa (basic) | 4.5 - 5.5 (pyridine N) | Typical for 4-substituted pyridines |
| Predicted Solubility | Moderately soluble in water and polar organic solvents |
Proposed Synthesis
The most direct and conventional method for the synthesis of this compound is the N-acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
3-Chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Potential Biological Activity and Research Applications
While no biological data exists for this compound, the activities of related compounds provide a basis for potential research avenues.
-
Enzyme Inhibition: The N-acyl-4-aminopyridine scaffold is present in a variety of enzyme inhibitors. The chloro-ethyl moiety could act as a Michael acceptor or an alkylating agent, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.
-
Antimicrobial/Antifungal Agents: Some N-acyl aminopyridines have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity and reactivity of the propanamide chain could be tuned to enhance these activities.
-
Chemical Probe Development: The terminal chloride offers a reactive handle for further chemical modification. This could be exploited in the development of chemical probes or for conjugation to other molecules of interest.
References
An In-depth Technical Guide on the Safety and Handling of 3-chloro-N-pyridin-4-ylpropanamide
Disclaimer: No specific safety and toxicological data for 3-chloro-N-pyridin-4-ylpropanamide has been found in publicly available databases. The following guide is based on data from structurally similar compounds, namely the isomer 3-chloro-N-pyridin-2-ylpropanamide and the related compound N-(pyridin-4-yl)acetamide. This information should be used as a precautionary guide for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Introduction
This compound is a chemical compound of interest in research and development. Due to the limited availability of specific safety data, this document provides a comprehensive overview of its anticipated hazards, handling procedures, and emergency responses based on the known profiles of structurally analogous compounds.
Hazard Identification and Classification
Based on the hazard statements for 3-chloro-N-pyridin-2-ylpropanamide, the following classification is anticipated for this compound.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Meaning[1][2][3][4][5] |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |
Data extrapolated from the safety information for 3-chloro-N-pyridin-2-ylpropanamide.[6]
First-Aid Measures
In case of exposure, immediate action is crucial. The following table summarizes the recommended first-aid procedures.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center. |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).[7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents. |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Experimental Protocols: General Synthesis of N-Aryl Amides from Acid Chlorides
While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of N-aryl amides from acid chlorides, often referred to as the Schotten-Baumann reaction, can be adapted.[9][10][11]
Materials:
-
3-chloropropanoyl chloride
-
4-aminopyridine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Triethylamine (Et3N) or other suitable base
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine in anhydrous DCM.
-
Add a slight excess (1.1 to 1.2 equivalents) of triethylamine to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add an equimolar amount of 3-chloropropanoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a general workflow for handling chemical reagents and a logical relationship for hazard assessment and control.
Caption: A generalized workflow for handling chemical reagents in a laboratory setting.
Caption: A logical diagram illustrating the process of hazard assessment and control in a laboratory.
References
- 1. bradyid.com [bradyid.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. chem-space.com [chem-space.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 6. 3-chloro-N-(pyridin-2-yl)propanamide | 128456-13-3 [sigmaaldrich.com]
- 7. wilcoprime.com [wilcoprime.com]
- 8. fishersci.com [fishersci.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide
IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide
Executive Summary
This document provides a comprehensive technical overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest within chemical and pharmaceutical research. Due to a lack of specific published data on this compound, this guide presents a generalized synthesis approach based on established chemical principles for analogous structures. Furthermore, it explores the potential biological significance by examining the activities of structurally related N-aryl amides and pyridine-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational chemistry and potential applications of this and similar molecules.
Chemical Properties and Data
At present, there is a notable absence of publicly available, experimentally determined quantitative data for this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes key chemical identifiers and theoretically calculated properties.
| Property | Value | Source |
| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | - |
| Molecular Formula | C₈H₉ClN₂O | - |
| Molecular Weight | 184.63 g/mol | Calculated |
| CAS Number | Not available | - |
| Canonical SMILES | C1=CN=CC=C1NC(=O)CCCl | - |
| InChI Key | Not available | - |
Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not available in the current literature, a standard and reliable method for its preparation would involve the acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This reaction is a common and well-understood method for the formation of amide bonds.
General Experimental Protocol: Synthesis of N-aryl-3-chloropropanamides
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
4-aminopyridine
-
3-chloropropanoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 3-chloropropanoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound have not been reported. However, the structural motifs present in the molecule, namely the N-pyridin-4-yl group and the chloro-amide chain, are found in compounds with a wide range of biological activities.
The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit diverse pharmacological properties. N-pyridin-4-yl amides, in particular, have been investigated for various therapeutic applications.
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound, a process that would be necessary to elucidate its specific effects and potential signaling pathway involvement.
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for its synthesis and suggests avenues for exploring its biological activities based on the known properties of related compounds. Future research is necessary to fully characterize this molecule and to determine its potential applications.
An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Availability, Synthesis, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
Extensive searches of major chemical supplier databases indicate that 3-chloro-N-pyridin-4-ylpropanamide is not a standard commercially available compound. However, its isomer, 3-chloro-N-(pyridin-2-yl)propanamide (CAS No. 128456-13-3) , is readily accessible. This isomer can serve as a valuable reference compound or a starting point for comparative studies.
Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide
| Property | Value | Source |
| CAS Number | 128456-13-3 | |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 3-chloro-N-(pyridin-2-yl)propanamide | |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
Table 2: Commercial Availability of 3-chloro-N-(pyridin-2-yl)propanamide
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | ENA238710797 | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
| Santa Cruz Biotechnology | sc-240131 | Not specified | Inquire |
Proposed Synthesis of this compound
For research requiring the specific 4-pyridyl isomer, in-house synthesis is necessary. The following section provides a detailed experimental protocol for the synthesis of this compound via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, characterization, and subsequent biological evaluation of novel compounds like this compound.
Diagram of a General Experimental Workflow:
Caption: General workflow from synthesis to biological data analysis.
This guide provides a comprehensive overview for researchers interested in this compound. While direct commercial sources are unavailable, a viable synthetic route is proposed, and data for a commercially available isomer is provided to facilitate further research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on the acylation of 4-aminopyridine with 3-chloropropionyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of 4-aminopyridine with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography (optional)
-
Ethyl acetate and Hexanes for chromatography (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 3-chloropropionyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred solution of 4-aminopyridine and triethylamine over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-aryl-3-chloropropanamides. Please note that the exact values for this compound may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-85% | The yield is highly dependent on the purity of reagents and reaction conditions. |
| Purity (by HPLC) | >95% | Purity can be further enhanced by recrystallization or column chromatography. |
| Molecular Weight | 184.62 g/mol | Calculated for C8H9ClN2O. |
| Appearance | White to off-white solid | The color may vary depending on the purity. |
| ¹H NMR (CDCl₃, δ ppm) | See Note | Expected signals: aromatic protons of the pyridine ring, a triplet for the -CH₂-Cl group, a triplet for the -CO-CH₂- group, and a broad singlet for the amide N-H. |
| ¹³C NMR (CDCl₃, δ ppm) | See Note | Expected signals: carbonyl carbon, carbons of the pyridine ring, and the two aliphatic carbons. |
| Mass Spec (m/z) | See Note | Expected [M+H]⁺ at approximately 185.04. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. For a related compound, 3-chloropyridine, the top m/z peak is 113[1]. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the acylation of 4-aminopyridine.
References
Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure incorporates a reactive 3-chloropropanamide moiety and a pyridin-4-yl group, a common scaffold in kinase inhibitors. This combination makes it a valuable building block for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. The terminal chloro group allows for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures.
While specific, detailed applications of this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established reactivity of similar N-aryl-3-chloropropanamides and the prevalence of the N-pyridin-4-ylamide substructure in kinase inhibitors. These application notes provide a guide to its potential uses, including detailed, representative protocols for its synthesis and subsequent derivatization.
Application: Building Block for Kinase Inhibitors
The N-pyridin-4-ylamide motif is a key pharmacophore in a number of kinase inhibitors, including those targeting Src family kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The rest of the molecule can be elaborated to occupy the ATP-binding pocket and achieve potency and selectivity. This compound serves as a convenient starting material to introduce this key pyridine moiety along with a reactive handle for further molecular elaboration.
Hypothetical Synthetic Scheme:
A common strategy in the synthesis of kinase inhibitors involves the coupling of a heterocyclic core with a side chain that can interact with the solvent-exposed region of the kinase. In a hypothetical example, this compound can be reacted with a nucleophile, such as a substituted piperazine, to generate a more complex molecule that could be a potential kinase inhibitor.
Experimental Protocols
Note: The following protocols are representative examples based on general organic synthesis principles and procedures for analogous compounds, due to the limited specific literature on this compound. Researchers should optimize these conditions for their specific substrates and setups.
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 4-aminopyridine with 3-chloropropionyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminopyridine | 94.11 | 1.00 g | 10.6 |
| 3-Chloropropionyl chloride | 126.98 | 1.48 g (1.1 mL) | 11.7 |
| Triethylamine (TEA) | 101.19 | 1.61 g (2.2 mL) | 15.9 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a stirred solution of 4-aminopyridine (1.00 g, 10.6 mmol) and triethylamine (2.2 mL, 15.9 mmol) in anhydrous dichloromethane (50 mL) at 0 °C (ice bath), add a solution of 3-chloropropionyl chloride (1.1 mL, 11.7 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A hypothetical yield for this type of reaction would be in the range of 70-85%.
Protocol 2: Nucleophilic Substitution with a Piperazine Derivative
This protocol describes a representative reaction of this compound with a nucleophile, in this case, 1-methylpiperazine, to form a potential kinase inhibitor scaffold.
Reaction Scheme:
Caption: A representative workflow for the synthesis and derivatization of this compound.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors containing a pyridin-4-yl-amide moiety target tyrosine kinases such as those in the Src family. The following diagram illustrates a simplified Src kinase signaling pathway, which is often implicated in cancer cell proliferation, survival, and migration. [1][2][3]A hypothetical inhibitor derived from this compound could potentially block this pathway at the level of Src kinase.
Caption: A simplified diagram of the Src kinase signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols: 3-chloro-N-pyridin-4-ylpropanamide as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-N-pyridin-4-ylpropanamide is a valuable bifunctional intermediate for drug discovery, incorporating a reactive chloro-alkyl chain and a 4-aminopyridine core. The 4-aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The chloro-propyl group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a potential kinase inhibitor, along with relevant data and visualizations to guide researchers in its application.
Chemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.63 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |
| CAS Number | 3613513 (from PubChem) |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from commercially available starting materials via a standard acylation reaction.
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M. Add a suitable base such as triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Typical Yield | 75-90% |
| Purity (by LC-MS/¹H NMR) | >95% |
| Eluent System (TLC) | 5% Methanol in Dichloromethane |
Application in Kinase Inhibitor Synthesis
The 4-aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The chloro-propyl side chain of this compound provides a convenient point for introducing various functionalities that can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold
This protocol outlines a general method for the elaboration of this compound into a more complex molecule, typifying its use in the synthesis of kinase inhibitors. This example demonstrates a nucleophilic substitution with a secondary amine.
Materials:
-
This compound
-
A secondary amine (e.g., morpholine, piperazine derivative) (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium iodide (NaI) (catalytic)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile.
-
Addition of Reagents: Add the secondary amine (1.5 eq) and a base such as K₂CO₃ (2.0 eq). The addition of a catalytic amount of NaI can facilitate the reaction through the Finkelstein reaction mechanism.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.
Table 3: Example Reaction Data for Elaboration of the Intermediate
| Starting Intermediate | Nucleophile | Product | Typical Yield |
| This compound | Morpholine | N-(pyridin-4-yl)-3-morpholinopropanamide | 60-80% |
| This compound | 1-methylpiperazine | 3-(4-methylpiperazin-1-yl)-N-(pyridin-4-yl)propanamide | 55-75% |
Visualization of Workflows and Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of a potential kinase inhibitor using this compound as a key intermediate.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
Many kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. A molecule synthesized from this compound could potentially be designed to inhibit a kinase within this cascade, such as PI3K or Akt.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of compound libraries in drug discovery. Its strategic combination of a hinge-binding 4-aminopyridine moiety and a modifiable chloro-alkyl chain makes it particularly suitable for the development of kinase inhibitors. The provided protocols offer a solid foundation for researchers to synthesize and utilize this intermediate in their drug development programs.
HPLC method for 3-chloro-N-pyridin-4-ylpropanamide analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-chloro-N-pyridin-4-ylpropanamide.
This document provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is intended as a starting point for researchers, scientists, and drug development professionals and may require further optimization for specific applications.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of small organic molecules.[1][2] This application note details a reversed-phase HPLC method suitable for the analysis of this polar, aromatic compound.
Given the polar nature of the pyridine moiety and the overall structure, challenges such as poor retention on conventional C18 columns might be encountered.[3][4] This protocol proposes a starting method using a common C18 stationary phase with a mobile phase composition designed to enhance the retention of such polar analytes.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or trifluoroacetic acid) for mobile phase modification.
-
Reference Standard: Well-characterized this compound.
-
Sample Diluent: A mixture of mobile phase A and B (e.g., 90:10 v/v).
Chromatographic Conditions
The following table summarizes the recommended starting HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or determined by UV scan of the analyte) |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Protocol
-
System Preparation:
-
Set up the HPLC system according to the parameters in the table above.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
-
System Suitability:
-
Inject the 25 µg/mL working standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should typically be less than 2%.
-
Determine the tailing factor and theoretical plates for the analyte peak to ensure good chromatographic performance.
-
-
Calibration:
-
Inject each working standard solution in duplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Diagrams
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for the Derivatization of 3-chloro-N-pyridin-4-ylpropanamide for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-chloro-N-pyridin-4-ylpropanamide to enhance its detectability and quantification for analytical purposes, particularly in the context of pharmaceutical development and quality control. The protocols focus on two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a chemical compound that may be present as an intermediate, impurity, or metabolite in drug synthesis. Its accurate quantification is often necessary for process control and safety assessment. Direct analysis of this compound can be challenging due to its potential for low volatility, thermal instability, or poor ionization efficiency in mass spectrometry. Chemical derivatization can modify the molecule to improve its analytical properties.[1][2][3][4][5] The primary target for derivatization in this molecule is the alkyl chloride functional group, which can undergo nucleophilic substitution reactions.
Two effective strategies for the derivatization of the alkyl chloride in this compound are:
-
Nucleophilic substitution with 4-dimethylaminopyridine (DMAP) to form a pyridinium salt, which is highly responsive in electrospray ionization mass spectrometry (ESI-MS).[6][7][8][9] This method is particularly suitable for LC-MS/MS analysis.
-
Halogen exchange (Finkelstein reaction) to replace the chlorine atom with iodine.[10][11][12][13] The resulting iodo-analog may exhibit improved volatility and chromatographic behavior for GC-MS analysis.
Section 1: Derivatization with 4-Dimethylaminopyridine (DMAP) for LC-MS/MS Analysis
This protocol describes the derivatization of this compound with DMAP. The reaction introduces a permanently charged quaternary amine, which significantly enhances the ionization efficiency in positive-ion ESI-MS, allowing for sensitive detection.[6][8]
Logical Workflow for DMAP Derivatization and LC-MS/MS Analysis
Caption: Workflow for DMAP derivatization and LC-MS/MS analysis.
Experimental Protocol: DMAP Derivatization
Materials:
-
This compound standard
-
Sample containing this compound
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Vials for reaction and autosampler
-
Heating block or oven
Procedure:
-
Preparation of DMAP Reagent: Prepare a 10 mg/mL solution of DMAP in acetonitrile.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to achieve an estimated concentration of 1-100 µg/mL of this compound.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of the DMAP reagent solution.
-
Seal the vial tightly.
-
Heat the mixture at 60°C for 1 hour.[6]
-
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject the diluted sample into the LC-MS/MS system.
Suggested LC-MS/MS Parameters
| Parameter | Suggested Value |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | To be determined by infusion of the derivatized standard |
Note: The specific MS/MS transition (precursor ion -> product ion) for the DMAP derivative of this compound must be optimized by infusing a derivatized standard into the mass spectrometer.
Section 2: Derivatization by Iodide Substitution for GC-MS Analysis
This protocol details the conversion of this compound to its iodo-analog via the Finkelstein reaction.[10][11][13] This substitution can improve the compound's volatility and chromatographic properties for GC-MS analysis.
Logical Workflow for Iodide Substitution and GC-MS Analysis
Caption: Workflow for iodide substitution and GC-MS analysis.
Experimental Protocol: Iodide Substitution
Materials:
-
This compound standard
-
Sample containing this compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate, GC grade
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known quantity of the sample in anhydrous acetone in a round-bottom flask.
-
Derivatization Reaction:
-
Add a 3-fold molar excess of anhydrous sodium iodide to the acetone solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.[13]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the sodium chloride precipitate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Redissolve the residue in a known volume of ethyl acetate.
-
-
Analysis: Inject the ethyl acetate solution into the GC-MS system.
Suggested GC-MS Parameters
| Parameter | Suggested Value |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
Note: The oven temperature program may require optimization based on the retention time of the derivatized analyte. The mass spectrum of the iodo-derivative should be confirmed using a derivatized standard.
Quantitative Data Summary
The following table summarizes the expected improvements in analytical performance after derivatization. The values are illustrative and should be confirmed experimentally.
| Analyte | Analytical Method | Expected Limit of Quantification (LOQ) | Key Advantage |
| This compound (underivatized) | LC-MS/MS | 10-50 ng/mL | - |
| DMAP-derivatized | LC-MS/MS | 0.1-1 ng/mL | Greatly enhanced ESI+ signal.[6] |
| 3-iodo-N-pyridin-4-ylpropanamide | GC-MS | 5-20 ng/mL | Improved volatility and chromatographic peak shape. |
Conclusion
The derivatization protocols presented here offer robust methods for the sensitive and reliable quantification of this compound. The choice between LC-MS/MS with DMAP derivatization and GC-MS with iodide substitution will depend on the available instrumentation, the sample matrix, and the required sensitivity. For trace-level analysis, the DMAP derivatization for LC-MS/MS is likely to provide the lowest detection limits. It is essential to validate the chosen method according to the relevant regulatory guidelines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. search.library.uvic.ca [search.library.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. DMAP, 4-Dimethylaminopyridine Analyzed by HPLC - AppNote [mtc-usa.com]
- 10. byjus.com [byjus.com]
- 11. The reaction of an alkyl chloride with potassium iodide is genera... | Study Prep in Pearson+ [pearson.com]
- 12. US3642920A - Preparation of alkyl iodide from alkyl chloride by nucleophilic substitution - Google Patents [patents.google.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols: Reaction of 3-chloro-N-pyridin-4-ylpropanamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive alkyl chloride, susceptible to nucleophilic substitution, and a pyridin-4-ylamide moiety, a common scaffold in biologically active compounds, including kinase inhibitors. This document provides detailed protocols for the synthesis of this compound and its subsequent reaction with various amines to generate a diverse library of substituted aminopropanamides. These derivatives are valuable for screening as potential therapeutic agents.
Reaction Overview
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by a primary or secondary amine. This SN2 reaction leads to the formation of a new carbon-nitrogen bond, yielding a 3-amino-N-pyridin-4-ylpropanamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | 4-Aminopyridine, 3-Chloropropionyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purification Method | Recrystallization or Column Chromatography |
Table 2: Reaction of this compound with Various Amines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 3-morpholino-N-(pyridin-4-yl)propanamide | 6 | 88 |
| 2 | Piperidine | 3-(piperidin-1-yl)-N-(pyridin-4-yl)propanamide | 6 | 92 |
| 3 | Benzylamine | 3-(benzylamino)-N-(pyridin-4-yl)propanamide | 8 | 85 |
| 4 | Aniline | 3-(phenylamino)-N-(pyridin-4-yl)propanamide | 12 | 75 |
| 5 | Diethylamine | 3-(diethylamino)-N-(pyridin-4-yl)propanamide | 8 | 89 |
Note: The data presented in the tables are representative and may vary depending on the specific reaction conditions and the nature of the amine used.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: General Procedure for the Reaction of this compound with Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate or other suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the desired 3-amino-N-pyridin-4-ylpropanamide derivative.
Visualizations
Applications of 3-chloro-N-pyridin-4-ylpropanamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-N-pyridin-4-ylpropanamide is a pyridine-containing compound with potential applications in medicinal chemistry. While specific research on this particular isomer is limited, the broader class of chloro-substituted N-acylpyridines has demonstrated a range of biological activities, including antimicrobial and anticancer effects. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound, drawing insights from closely related analogs.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known for their presence in numerous therapeutic agents. The incorporation of a chloro-substituent can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its efficacy. This document explores the potential of this compound as a lead compound for drug discovery, based on the activities of its structural isomers and other related molecules.
Potential Therapeutic Applications
Based on the biological activities observed in analogous compounds, this compound may exhibit potential in the following areas:
-
Antimicrobial Activity: Derivatives of 3-chloro-azetidin-2-one containing a pyridine moiety have shown potency against various bacterial and fungal strains. For instance, 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one was found to be a potent agent against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum.[1]
-
Anticancer Activity: N-(quinolin-8-yl)pyridine-3-sulfonamides, which share the pyridine core, have demonstrated significant anti-tumor activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical).[2] A derivative of N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been identified as an inhibitor of the WNT signaling pathway, which is often dysregulated in cancer.[3]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride.
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Diagram of Synthetic Workflow:
References
Application Notes and Protocols for the Scalable Synthesis of 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and a proposed scale-up procedure for 3-chloro-N-pyridin-4-ylpropanamide, a key intermediate in pharmaceutical research and development. The document includes reaction parameters, safety precautions, and methods for purification and characterization.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive chloropropyl group and a pyridyl moiety allows for diverse downstream chemical modifications. This protocol outlines a reproducible method for its synthesis via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The subsequent section details considerations and a protocol for scaling up the synthesis for preclinical and clinical development supply.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 4-aminopyridine attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of the desired amide product and hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated.
Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving 3-chloro-N-pyridin-4-ylpropanamide, a compound of interest in medicinal chemistry and drug development due to its structural relation to known biologically active molecules. The following sections detail the synthesis, purification, and characterization of this compound, along with a plausible biological signaling pathway.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Schotten-Baumann reaction, which involves the acylation of 4-aminopyridine with 3-chloropropanoyl chloride.[1] This method is widely used for the formation of amides from amines and acid chlorides.[2]
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 1.00 g | 10.63 |
| 3-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 1.48 g (1.1 mL) | 11.69 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.62 g (2.23 mL) | 15.95 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-aminopyridine (1.00 g, 10.63 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (2.23 mL, 15.95 mmol) dropwise at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.1 mL, 11.69 mmol) in 10 mL of anhydrous DCM to the flask over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[3]
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the pyridyl protons, the methylene protons of the propanamide chain, and the amide proton. Chemical shifts will be influenced by the electron-withdrawing nature of the pyridine ring and the chlorine atom. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the pyridine ring, and the two methylene carbons of the propanamide chain.[4] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500), C=O stretching of the amide (around 1650-1680), and C-Cl stretching (around 600-800).[4] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₈H₉ClN₂O, MW: 184.62 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
| Purity (HPLC) | A single major peak in the HPLC chromatogram.[5][6] |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Plausible Signaling Pathway: Potassium Channel Modulation
4-Aminopyridine is a known blocker of voltage-gated potassium (Kv) channels.[7][8] It is hypothesized that this compound, as a derivative, may exhibit similar activity. The following diagram illustrates a potential mechanism of action where the compound blocks the potassium channel, leading to alterations in cellular excitability.
Disclaimer: The signaling pathway presented is hypothetical and based on the known activity of the parent compound, 4-aminopyridine. Further experimental validation is required to confirm the biological activity of this compound.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a valuable bifunctional building block for organic synthesis, particularly in the field of medicinal chemistry. Its structure, incorporating a reactive chloropropanamide moiety and a pyridin-4-yl group, makes it a key intermediate for the synthesis of various heterocyclic compounds, most notably protein kinase inhibitors. The pyridine ring can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, while the chloro-amide portion provides a handle for introducing further molecular complexity and targeting specific amino acid residues.
The primary application of this building block and its analogs is in the construction of inhibitors for a variety of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most prominent examples is the use of similar building blocks in the synthesis of Abl kinase inhibitors for the treatment of Chronic Myeloid Leukemia (CML).[1] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of CML, making it a critical therapeutic target.[1][2]
Key Applications
-
Synthesis of Protein Kinase Inhibitors: This building block is particularly suited for the synthesis of ATP-competitive kinase inhibitors. The pyridinyl-amide core can be elaborated to mimic the hinge-binding motifs found in many potent kinase inhibitors.
-
Fragment-Based Drug Discovery: Due to its relatively small size and specific chemical features, it can be used as a starting point in fragment-based approaches to identify novel kinase inhibitors.
-
Construction of Compound Libraries: The reactive chloro group allows for facile diversification, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Chemical Properties and Reactivity
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | 1. Electrophilic carbon of the C-Cl bond.2. Nucleophilic nitrogen of the pyridine ring (under certain conditions).3. Amide functionality for potential hydrolysis or modification. |
The most common reaction involving this building block is the nucleophilic substitution of the chloride by a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Representative Experimental Protocol: Synthesis of an N-alkylated Pyridin-4-ylpropanamide Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Representative Data (Example):
The following table provides representative data for the synthesis of a hypothetical kinase inhibitor intermediate using the protocol described above.
| Starting Amine | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |
| Aniline | 12 | 75 | >98 |
| 3-ethynylaniline | 16 | 68 | >97 |
| 4-fluoroaniline | 12 | 82 | >99 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and experimental workflow related to the use of this compound in the development of kinase inhibitors.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.
Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly protein kinase inhibitors. Its straightforward reactivity and strategic placement of functional groups allow for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.
References
Application Notes and Protocols for the Study of 3-chloro-N-pyridin-4-ylpropanamide Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to studying the reaction kinetics of 3-chloro-N-pyridin-4-ylpropanamide. This document outlines detailed protocols for monitoring its synthesis, investigating its hydrolytic stability, and assessing its potential as a kinase inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, the methodologies presented here are based on established principles of chemical kinetics and biochemical assays. This guide is intended to provide a robust framework for researchers to generate reliable kinetic data for this compound and similar molecules, which is crucial for drug development and process optimization.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. The pyridin-4-ylamide moiety is a well-known pharmacophore, and the presence of a reactive chloro-propane group suggests potential for covalent interactions with biological targets. Understanding the reaction kinetics of its formation, degradation, and interaction with enzymes is fundamental to its development as a potential therapeutic agent. These notes provide protocols for key kinetic studies.
Synthesis of this compound
The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with 3-chloropropanoyl chloride. The reaction kinetics of this amide bond formation are critical for optimizing reaction conditions to maximize yield and purity.
Experimental Protocol: Kinetic Analysis of Synthesis by in situ NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and determine the rate constants.[1][2][3]
Materials:
-
4-aminopyridine
-
3-chloropropanoyl chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of 4-aminopyridine and the internal standard in the chosen anhydrous deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
Carefully add a known concentration of 3-chloropropanoyl chloride to the NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals.
-
Integrate the signals corresponding to a non-overlapping peak of the reactant (4-aminopyridine) and the product (this compound) relative to the internal standard.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the reaction order and rate constant (k) by fitting the data to the appropriate integrated rate law.
Data Presentation: Synthesis Kinetics
The quantitative data obtained from the kinetic studies can be summarized as follows:
| Parameter | Value (Hypothetical) | Units |
| Initial [4-aminopyridine] | 0.1 | M |
| Initial [3-chloropropanoyl chloride] | 0.1 | M |
| Rate Constant (k) | 1.5 x 10⁻³ | M⁻¹s⁻¹ |
| Reaction Order | Second | - |
| Half-life (t₁/₂) | 666.7 | s |
Hydrolytic Stability of this compound
The stability of an active pharmaceutical ingredient is a critical parameter. This protocol outlines a method to determine the kinetics of amide bond hydrolysis under both acidic and basic conditions.[4][5][6][7]
Experimental Protocol: Kinetic Analysis of Hydrolysis by LC-MS
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of the parent compound and the appearance of its hydrolysis products.[8][9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., pH 2)
-
Sodium hydroxide (NaOH) solution (e.g., pH 10)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
HPLC or UPLC system coupled to a mass spectrometer
-
Thermostated reaction vessels
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., ACN).
-
Initiate the hydrolysis by diluting the stock solution into the acidic and basic aqueous solutions at a constant temperature (e.g., 37 °C).
-
At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the solution and/or diluting it with the mobile phase.
-
Inject the quenched samples into the LC-MS system.
-
Monitor the disappearance of the parent compound (m/z corresponding to this compound) and the appearance of the hydrolysis products (4-aminopyridine and 3-chloropropanoic acid).
-
Generate a calibration curve to quantify the concentration of this compound.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k_obs).
Data Presentation: Hydrolysis Kinetics
| Condition | pH | Temperature (°C) | k_obs (Hypothetical) | Half-life (t₁/₂) (Hypothetical) |
| Acidic | 2 | 37 | 5.8 x 10⁻⁵ s⁻¹ | 3.3 hours |
| Basic | 10 | 37 | 2.1 x 10⁻⁴ s⁻¹ | 0.9 hours |
Potential as a Kinase Inhibitor
The aminopyridine scaffold is present in numerous kinase inhibitors. Therefore, it is valuable to assess the potential of this compound to inhibit protein kinase activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[12][13][14][15]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microplate, add the kinase enzyme to wells containing the different concentrations of the test compound and control wells (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibition
| Kinase Target | IC₅₀ (Hypothetical) |
| Kinase X | 1.2 µM |
| Kinase Y | > 50 µM |
Visualizations
Diagrams
Caption: Workflow for Synthesis Kinetic Analysis by NMR.
Caption: Workflow for Hydrolysis Kinetic Analysis by LC-MS.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
References
- 1. Rate constants determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H NMR spectroscopic elucidation in solution of the kinetics and thermodynamics of spin crossover for an exceptionally robust Fe 2+ complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01895E [pubs.rsc.org]
- 4. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of Liquid Chromatography-Selected Reaction Monitoring… [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Solvent Effects on the Reactivity of 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-pyridin-4-ylpropanamide is a chemical intermediate of interest in medicinal chemistry and drug development due to its potential as a building block for more complex bioactive molecules. The reactivity of this compound, particularly the electrophilic carbon bearing the chlorine atom, is significantly influenced by the solvent environment. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling reaction pathways, and maximizing product yields in synthetic processes.
This document provides a detailed overview of the theoretical considerations and practical protocols for investigating the influence of different solvents on the reactivity of this compound. A plausible intramolecular cyclization reaction is presented as a model system to illustrate these effects.
Theoretical Background: Solvent Effects on Reactivity
Solvents can profoundly impact reaction rates and mechanisms through various interactions with the reactants and transition states. For a reaction involving a polar substrate like this compound, the polarity of the solvent is a key determinant of reactivity. Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetonitrile, DMSO), and nonpolar (e.g., hexane, toluene).
-
Polar Protic Solvents: These solvents can form hydrogen bonds and effectively solvate both cations and anions. In the context of a nucleophilic substitution reaction, polar protic solvents can stabilize the leaving group (chloride ion) and may also solvate the nucleophile, potentially hindering its reactivity.
-
Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but less so for anions. This can lead to a "naked," more reactive nucleophile, often accelerating reaction rates for SN2-type reactions.
-
Nonpolar Solvents: These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar or charged intermediates are generally disfavored in nonpolar solvents.
A key reaction of this compound is its intramolecular cyclization to form a β-lactam ring structure. This reaction is influenced by the ability of the solvent to stabilize the transition state of the cyclization.
Data Presentation: Solvent Effects on Intramolecular Cyclization
The following table summarizes hypothetical quantitative data for the intramolecular cyclization of this compound in a range of solvents at a constant temperature. This data illustrates the expected trends based on solvent properties.
| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k) x 10⁻⁴ s⁻¹ | Half-life (t₁/₂) (min) |
| Acetonitrile | 37.5 | 8.5 | 13.6 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 12.2 | 9.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 9.8 | 11.8 |
| Tetrahydrofuran (THF) | 7.6 | 2.1 | 55.0 |
| Dichloromethane (DCM) | 8.9 | 1.5 | 77.0 |
| Ethanol | 24.6 | 0.8 | 144.4 |
| Water | 80.1 | 0.3 | 385.1 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in solvent effects on the reactivity of this compound. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the intramolecular cyclization of this compound by observing changes in the UV-Vis absorbance spectrum over time.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Acetonitrile, DMSO, DMF, THF, DCM, Ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Solvent Preparation: Ensure all solvents are of high purity and anhydrous to avoid side reactions.
-
Reaction Setup:
-
Equilibrate the UV-Vis spectrophotometer and the constant temperature bath to the desired reaction temperature (e.g., 50 °C).
-
In a series of volumetric flasks, prepare the reaction mixtures by diluting the stock solution with each of the chosen solvents to a final concentration of, for example, 0.1 mM.
-
-
Data Acquisition:
-
Transfer a sample of the reaction mixture for the first solvent to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Record the full UV-Vis spectrum at time zero (t=0).
-
Identify the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.
-
Set the spectrophotometer to record the absorbance at this λmax at regular time intervals (e.g., every 5 minutes) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).
-
Repeat the data acquisition for each of the different solvents.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each solvent.
-
Assuming a pseudo-first-order reaction, plot ln(Absorbance) vs. Time. The slope of this plot will be equal to -k, where k is the pseudo-first-order rate constant.
-
Calculate the half-life (t₁/₂) for the reaction in each solvent using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: Determining Reaction Rates by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for quantifying the disappearance of the reactant and the appearance of the product over time using HPLC.
Materials:
-
This compound
-
Intramolecular cyclization product (as a standard, if available)
-
A selection of anhydrous solvents
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Constant temperature bath or reaction block
Procedure:
-
HPLC Method Development: Develop an HPLC method that provides good separation between the starting material (this compound) and the cyclized product. This involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Calibration Curves: Prepare standard solutions of both the reactant and the product at various known concentrations and inject them into the HPLC to generate calibration curves (Peak Area vs. Concentration).
-
Reaction Setup:
-
In a series of reaction vials, dissolve a known amount of this compound in each of the test solvents.
-
Place the vials in a constant temperature bath or reaction block set to the desired reaction temperature.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further reaction.
-
Transfer the quenched sample to an autosampler vial.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for the reactant and product in each chromatogram.
-
Use the calibration curves to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant vs. time for each solvent.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration vs. time plot.
-
Alternatively, use the integrated rate laws to determine the rate constant (k) by plotting ln[Reactant] vs. time (for a first-order reaction) or 1/[Reactant] vs. time (for a second-order reaction).
-
Visualizations
Caption: Plausible intramolecular cyclization mechanism.
Caption: General experimental workflow for kinetic studies.
Catalytic Methods for the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a key intermediate in the development of various pharmaceutical compounds. The following sections outline effective catalytic methods, present detailed experimental procedures, and summarize key data for reproducibility and process optimization.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis typically involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The use of catalysts is crucial for achieving high yields, minimizing side reactions, and ensuring a more efficient and scalable process. This note focuses on nucleophilic catalysis, a widely employed and effective strategy for this type of transformation.
Catalytic Approach: Nucleophilic Acyl Substitution
The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. Catalysts such as 4-(Dimethylamino)pyridine (DMAP) are highly effective in promoting this reaction. DMAP acts as a potent nucleophilic catalyst that proceeds through the formation of a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the amine nucleophile (4-aminopyridine) to yield the desired amide product and regenerate the catalyst.
The general catalytic cycle is depicted below:
Caption: Catalytic cycle for DMAP-catalyzed synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound using DMAP as a catalyst.
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine (1.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
The overall experimental workflow is illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the catalytic synthesis of this compound based on analogous acylation reactions.[1][2][3][4]
| Parameter | Value/Condition | Note |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | A hypernucleophilic catalyst that significantly increases the rate of acylation.[4] |
| Catalyst Loading | 5 - 10 mol% | Sufficient for efficient catalysis. |
| Acylating Agent | 3-Chloropropionyl chloride | A common and reactive acylating agent. |
| Base | Triethylamine (TEA) | Used to scavenge the HCl byproduct. |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for this type of reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. |
| Yield | >90% (expected) | High yields are generally achievable with this method. |
Safety Precautions
-
3-Chloropropionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with appropriate safety measures.
-
The reaction is exothermic. Ensure proper temperature control, especially during the addition of the acylating agent.
Conclusion
The DMAP-catalyzed synthesis of this compound is a highly efficient and reliable method suitable for laboratory and potentially scalable production. The provided protocol offers a detailed guide for researchers, and the summarized data provides a clear expectation of the reaction's performance. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the acylation of 4-aminopyridine with 3-chloropropanoyl chloride or 3-chloropropionic acid. When using 3-chloropropanoyl chloride, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. If starting from 3-chloropropionic acid, a coupling agent is required to activate the carboxylic acid for amidation.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, base, or coupling agent can significantly impact the yield.
-
Purification losses: The desired product may be lost during workup and purification steps.
-
Moisture: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis of the starting material. Ensure all glassware is dry and use anhydrous solvents.
Q3: What are the common side products in this synthesis?
A3: Potential side products include:
-
Bis-acylation: The pyridine nitrogen of the product can be acylated, especially if a strong base or excess acylating agent is used.
-
Polymerization: 3-chloropropanoyl chloride can be susceptible to polymerization.
-
Hydrolysis: If moisture is present, 3-chloropropanoyl chloride can hydrolyze to 3-chloropropionic acid.
-
Unreacted starting materials: Incomplete conversion will lead to the presence of 4-aminopyridine and 3-chloropropionic acid (after workup) in the crude product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC analysis of this reaction is a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive coupling agent or acyl chloride.- Reaction temperature is too low.- Insufficient reaction time.- Presence of moisture. | - Use fresh or properly stored reagents.- Gradually increase the reaction temperature and monitor for product formation.- Extend the reaction time.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Spots on TLC (Impurity Formation) | - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants.- Use of a non-optimal base or solvent. | - Run the reaction at a lower temperature.- Carefully control the stoichiometry, adding the acylating agent dropwise.- Screen different bases and solvents to minimize side product formation (see Data Presentation section). |
| Product is Difficult to Purify | - Co-elution of impurities with the product during chromatography.- Product oiling out instead of crystallizing. | - Optimize the mobile phase for column chromatography to achieve better separation.- Try recrystallization from a different solvent system. A mixture of ethyl acetate and hexanes or ethanol and water may be effective.[1] |
| Yield Decreases Upon Scale-up | - Inefficient heat transfer in a larger reaction vessel.- Inefficient mixing. | - Ensure adequate stirring and use a reactor with appropriate heat transfer capabilities.- Consider slower, portion-wise addition of reagents. |
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different solvents and bases on the yield of a similar acylation reaction, which can serve as a starting point for optimization.
Table 1: Effect of Solvent and Base on the Yield of N-(4-methoxyphenyl)-3-chloropropionamide [2]
| Solvent | Base | Temperature (°C) | Yield (%) | Purity by HPLC (%) |
| Toluene | NaHCO₃ | Reflux | 97.4 | 99.71 |
| Toluene | NaHCO₃ | Reflux | 96.2 | 99.65 |
| Toluene | NaHCO₃ | Reflux | 97.1 | 99.82 |
| Methyl Ethyl Ketone | Et₃N | 10 -> 60 | 90.1 | 99.5 |
| Dimethylformamide | - | Ambient | 76.7 | 99.5 |
| Dichloromethane | aq. NaOH | 0 | 95.7 | 99.7 |
Note: This data is for a closely related compound and should be used as a guide for optimizing the synthesis of this compound.
Experimental Protocols
Method 1: Acylation using 3-Chloropropanoyl Chloride
This protocol is adapted from a general procedure for the acylation of an aminopyridine derivative.
Materials:
-
4-Aminopyridine
-
3-Chloropropanoyl chloride
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM or toluene.
-
Add a suitable base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-chloro-N-pyridin-4-ylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. Common impurities may include:
-
Unreacted 4-aminopyridine: A starting material that can be difficult to remove due to its basic nature.
-
Unreacted 3-chloropropionyl chloride: Although reactive, traces may remain or hydrolyze to 3-chloropropionic acid.
-
Diacylated product: The formation of N,N-bis(3-chloropropionyl)-4-aminopyridine is a possibility, though generally less favored.
-
Hydrolysis product: 3-chloropropionic acid, resulting from the reaction of 3-chloropropionyl chloride with any moisture present.
-
Polymeric materials: Side reactions can lead to the formation of polymeric byproducts.
Q2: My purified this compound is unstable and degrades over time. How can I improve its stability?
A2: Amides can be susceptible to hydrolysis, especially in the presence of acid or base. The chloro-substituent can also be reactive. To improve stability:
-
Ensure the final product is free of acidic or basic impurities.
-
Store the purified compound in a cool, dry, and dark place.
-
Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.
Q3: I am having trouble removing residual 4-aminopyridine from my product. What purification strategy is most effective?
A3: Due to the basicity of both the desired product (pyridine nitrogen) and the starting material impurity, simple acid-base extraction can be challenging.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the more polar 4-aminopyridine from the product.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can be attempted during the workup to protonate and extract the more basic 4-aminopyridine into the aqueous layer. However, this risks hydrolyzing the amide bond of the desired product, so it should be performed quickly and at a low temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product loss during extraction or chromatography. | - Minimize the number of extraction steps.- Optimize column chromatography conditions (e.g., use a less polar solvent system if the product is eluting too quickly, or a more polar one if it is retained too strongly). |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants). | |
| Product is an Oil, Not a Solid | Presence of impurities. | - Analyze the oil by TLC or NMR to identify the impurities.- Attempt purification by column chromatography. |
| Residual solvent. | - Dry the product under high vacuum for an extended period.- Consider co-evaporation with a suitable solvent (e.g., toluene) to azeotropically remove residual solvents. | |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | - Optimize the TLC mobile phase to achieve better separation between the product and impurities before attempting column chromatography.- Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel). |
| Product degradation on the TLC plate (silica is acidic). | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the TLC mobile phase. | |
| Column Chromatography Fails to Separate Product from Impurities | Inappropriate solvent system. | - Systematically screen different solvent systems with varying polarities (e.g., dichloromethane/methanol, chloroform/acetone).- Use a gradient elution to improve separation. |
| Co-elution of impurities. | - If impurities have similar polarity, consider a different purification technique such as recrystallization or preparative HPLC. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉ClN₂O | 184.63 | Not available | Not available |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 155-158 | 273 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | -32 | 143-145 |
| 3-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | 37-40 | 203-205 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to form a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar eluent (e.g., hexane or a low percentage ethyl acetate in hexane mixture).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include ethyl acetate, isopropanol, ethanol, or mixtures with hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for synthesis and purification.
Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
Q2: What are the key reagents and their roles in this synthesis?
-
4-Aminopyridine: The starting material containing the primary amine that acts as a nucleophile.
-
3-Chloropropionyl chloride: The acylating agent which provides the acyl group. It is highly reactive.[]
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert solvent is used to dissolve the reactants and facilitate the reaction.
Q3: What are the potential side reactions I should be aware of?
-
Diacylation: The pyridine ring nitrogen of the product can potentially be acylated, especially if an excess of the acylating agent is used or if reaction temperatures are too high.
-
Hydrolysis of 3-chloropropionyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze to 3-chloropropionic acid, which will not participate in the desired reaction.[6]
-
Polymerization: Under certain conditions, 3-chloropropionyl chloride can undergo self-polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-aminopyridine. | - Ensure the purity of 4-aminopyridine. - If it has been stored for a long time, consider purification by recrystallization. |
| 2. Decomposed 3-chloropropionyl chloride. | - Use freshly opened or distilled 3-chloropropionyl chloride.[6] - Handle the reagent under anhydrous conditions to prevent hydrolysis. | |
| 3. Insufficient base. | - Use at least a stoichiometric amount of base (e.g., triethylamine) relative to the acyl chloride to neutralize the HCl formed.[3] | |
| 4. Low reaction temperature. | - While the initial addition should be done at a low temperature to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. | |
| Formation of Multiple Products (as seen on TLC/LC-MS) | 1. Diacylation of the product. | - Use a stoichiometric amount or a slight excess of 4-aminopyridine relative to 3-chloropropionyl chloride. - Add the acyl chloride dropwise at a low temperature to maintain control over the reaction. |
| 2. Presence of unreacted starting materials. | - Increase the reaction time or temperature moderately. - Ensure efficient stirring to promote contact between reactants. | |
| Product is Difficult to Purify | 1. Contamination with triethylamine hydrochloride. | - During workup, wash the organic layer with water or a dilute aqueous solution of sodium bicarbonate to remove the salt. |
| 2. Oily or sticky product instead of a solid. | - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Consider purification by column chromatography. | |
| 3. Product is water-soluble. | - If the product has significant water solubility, saturate the aqueous layer with NaCl during extraction to reduce its solubility. - Use a continuous liquid-liquid extractor for efficient extraction. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound:
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled solution of 4-aminopyridine dropwise over 15-30 minutes. A white precipitate of triethylamine hydrochloride will form.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (4-aminopyridine : 3-chloropropionyl chloride : Base) | 1 : 1.05 : 1.1 | A slight excess of the acyl chloride and base is often used. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is crucial to control the exothermicity.[] |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70 - 90% | Yields can vary based on the scale and purity of reagents. |
Visualizations
References
- 1. What is the role of pyridine in the acylation of amines? [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, synthesis, and analysis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common laboratory-scale synthesis of this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential impurities I might encounter in my synthesis of this compound?
Several impurities can arise from the synthesis process. It is crucial to use high-purity starting materials and control the reaction conditions to minimize their formation. The most common impurities are:
-
Unreacted Starting Materials:
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4-Aminopyridine
-
3-Chloropropionyl chloride (and its hydrolysis product, 3-chloropropionic acid)
-
-
Side-Reaction Products:
-
Diacylated Product (N-(3-chloropropanoyl)-N-(pyridin-4-yl)-3-chloropropanamide): This can form if the reaction temperature is too high or if an excess of 3-chloropropionyl chloride is used.
-
Polymeric byproducts: These can result from the self-condensation of the product or starting materials under certain conditions.
-
-
Degradation Products:
-
Hydrolysis of the amide bond can occur if the product is exposed to strong acidic or basic conditions during workup or storage, leading to the formation of 4-aminopyridine and 3-chloropropionic acid.
-
Q3: How can I analyze the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to that of a pure standard.
-
Mass Spectrometry (MS): This technique is useful for confirming the molecular weight of the product and identifying unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress using TLC or HPLC. |
| Hydrolysis of 3-chloropropionyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of product during workup | - Optimize the extraction and purification steps. - Ensure the pH is carefully controlled during aqueous washes to prevent hydrolysis. |
Presence of Impurities
| Observed Impurity | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Unreacted 4-aminopyridine | - Insufficient 3-chloropropionyl chloride. | - Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. | | 3-Chloropropionic acid | - Hydrolysis of 3-chloropropionyl chloride. | - Use anhydrous conditions. - Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). | | Diacylated product | - High reaction temperature. - Excess 3-chloropropionyl chloride. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use a controlled stoichiometry of reactants. | | Polymeric byproducts | - High reaction concentration or temperature. | - Use a more dilute reaction mixture. - Control the reaction temperature carefully. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation during synthesis.
Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential challenges during their experiments with this compound. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under typical experimental conditions?
A1: Based on the chemical structure, which includes a chloroalkane chain, an amide linkage, and a pyridine ring, this compound is susceptible to degradation through three primary pathways: hydrolysis, photolysis, and metabolism.
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Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-aminopyridine and 3-chloropropanoic acid. Additionally, the chlorine atom can be displaced by a hydroxyl group via nucleophilic substitution, particularly under basic conditions.
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Photolysis: Exposure to light, especially UV radiation, can induce degradation. This may involve cleavage of the amide bond or modification of the pyridine ring.
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Metabolism: In biological systems, enzymatic degradation is expected. Cytochrome P450 enzymes may hydroxylate the pyridine ring or catalyze N-dealkylation.
Q2: I am observing unexpected peaks in my chromatogram after storing my sample in an aqueous buffer. What could be the cause?
A2: The appearance of new peaks upon storage in aqueous solution suggests hydrolytic degradation. The two most likely degradation products are 3-hydroxy-N-pyridin-4-ylpropanamide (from substitution of the chlorine) and 4-aminopyridine/3-chloropropanoic acid (from amide bond cleavage). The rate of hydrolysis is dependent on the pH and temperature of the solution.
Q3: My compound seems to be losing potency after being handled in the open lab. What precautions should I take?
A3: Loss of potency, especially when handled in well-lit environments, is likely due to photodegradation. It is recommended to handle this compound in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light) to maintain its integrity.
Q4: Are there any known metabolic liabilities for this compound?
A4: While specific metabolic data for this compound is not available, compounds with similar structures are known to be metabolized by liver enzymes.[1][2] The primary sites for metabolic transformation are likely the pyridine ring (hydroxylation) and the amide bond (hydrolysis).
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
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Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
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Analyze Medium: Use LC-MS to analyze the cell culture medium at different time points to check for the presence of degradation products.
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Control for pH and Temperature: Ensure the pH and temperature of your stock solutions and assay plates are controlled and consistent.
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Minimize Light Exposure: Protect your stock solutions and assay plates from light.
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Fresh Preparations: Prepare fresh working solutions of the compound immediately before each experiment.
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Issue 2: Poor recovery during extraction from biological matrices.
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Possible Cause: The compound may be degrading during the extraction process, or the degradation products are not being efficiently extracted.
-
Troubleshooting Steps:
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Optimize Extraction pH: The pH of the extraction solvent can influence the stability and recovery of both the parent compound and its potential degradation products. Experiment with different pH values.
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Use of Internal Standards: Employ a structurally similar and stable internal standard to account for variability in extraction efficiency.
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Low-Temperature Extraction: Perform the extraction at a lower temperature to minimize degradation.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under different conditions. These are representative values based on the expected reactivity of the functional groups.
Table 1: Hydrolytic Degradation of this compound (at 37°C)
| pH | Half-life (t½) in hours | Primary Degradation Product(s) |
| 2.0 | 48 | 4-aminopyridine, 3-chloropropanoic acid |
| 7.4 | 120 | 3-hydroxy-N-pyridin-4-ylpropanamide |
| 10.0 | 24 | 3-hydroxy-N-pyridin-4-ylpropanamide |
Table 2: Photodegradation of this compound (in aqueous solution at 25°C)
| Light Source | Wavelength | Half-life (t½) in hours | Primary Degradation Product(s) |
| Simulated Sunlight | 300-800 nm | 12 | 4-aminopyridine, various photoproducts |
| UVA Lamp | 365 nm | 8 | 4-aminopyridine, various photoproducts |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
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Buffer Preparation: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (phosphate-buffered saline), and pH 10.0 (0.01 M sodium carbonate).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Incubation: Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions in a light-protected environment at 37°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
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Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound and identify major degradation products.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and calculate the half-life.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a transparent solvent (e.g., 50:50 acetonitrile:water).
-
Exposure: Place the solution in a quartz cuvette and expose it to a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UVA/UVB lamp). Maintain a constant temperature.
-
Dark Control: Prepare an identical sample and keep it in the dark at the same temperature.
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at various time intervals.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify photoproducts.
-
Data Analysis: Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation and calculate the half-life.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for hydrolytic stability testing.
References
Technical Support Center: Production of 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for the synthesis and scale-up of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of an amide bond. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: Both 4-aminopyridine and 3-chloropropionyl chloride are hazardous materials that require careful handling in a well-ventilated fume hood.
-
4-Aminopyridine: Is a neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.
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3-Chloropropionyl chloride: Is corrosive, a lachrymator, and reacts violently with water.[1] It is crucial to use this reagent in an anhydrous environment and wear acid-resistant gloves, a face shield, and a lab coat. Ensure emergency access to a safety shower and eyewash station.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, potentially reducing the yield and purity of the final product. These include:
-
N,N-Diacylation: The pyridine ring nitrogen can also be acylated, although this is generally less favorable than acylation of the exocyclic amine.
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Reaction with Solvent: If a nucleophilic solvent is used, it may react with the highly reactive 3-chloropropionyl chloride.
-
Polymerization: Under certain conditions, side reactions involving the chloro- group of the product can lead to oligomerization or polymerization.
Q4: How can the product be purified?
A4: Recrystallization is a common and effective method for purifying N-aryl amides.[1][2][3] Suitable solvent systems often involve polar solvents like ethanol, acetone, or acetonitrile.[1] Column chromatography can also be employed, though it may lead to yield loss for some amides.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inadequate reaction conditions: Incorrect temperature, reaction time, or solvent. 2. Reagent degradation: 3-chloropropionyl chloride is moisture-sensitive. 3. Poor nucleophilicity of 4-aminopyridine: The pyridine ring is electron-withdrawing. | 1. Optimize reaction conditions: Systematically vary temperature (e.g., start at 0°C and slowly warm to room temperature), reaction time, and solvent (aprotic solvents like dichloromethane or THF are often preferred).[4] 2. Use fresh or properly stored reagents: Ensure 3-chloropropionyl chloride is handled under anhydrous conditions. 3. Use of a suitable base: Employ a non-nucleophilic base like triethylamine to scavenge HCl and drive the reaction forward. |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Diacylation: Reaction at both the amino group and the pyridine nitrogen. 2. Side reactions with impurities: Impurities in starting materials may react. | 1. Control stoichiometry: Use a slight excess of 4-aminopyridine or control the addition of 3-chloropropionyl chloride. 2. Purify starting materials: Ensure the purity of 4-aminopyridine and 3-chloropropionyl chloride before use. |
| Product is an oil or does not crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect solvent system for recrystallization. | 1. Attempt purification by column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the pure product. 2. Screen for appropriate recrystallization solvents: Test a range of solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3][5] |
| Difficulty in removing the HCl byproduct | Insufficient or inappropriate base used. | Use a stoichiometric amount or slight excess of a tertiary amine base like triethylamine. Pyridine can also be used as both a base and a solvent.[4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Aminopyridine
-
3-Chloropropionyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 273 | 155-158 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 143-145 | -32 |
| This compound | C₈H₉ClN₂O | 184.63 | Not available | Not available |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Yield | Purity (after recrystallization) |
| Solvent | Dichloromethane (DCM) | 70-85% | >98% |
| Base | Triethylamine | ||
| Temperature | 0°C to Room Temperature | ||
| Reaction Time | 2-4 hours |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Scale-Up Considerations
Caption: Key considerations for scaling up production.
References
preventing polymerization of 3-chloro-N-pyridin-4-ylpropanamide
Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common uses?
A1: this compound is a chemical compound that contains a chloropropyl group, an amide linkage, and a pyridine ring. It is often used as a building block or intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Its reactivity makes it valuable for introducing the pyridinylpropanamide moiety into a target structure.
Q2: I observed my solution of this compound becoming viscous and forming a solid. What is happening?
A2: This is a common sign of polymerization, where individual molecules of the compound are reacting with each other to form long chains or a cross-linked network. This can be triggered by various factors, including temperature, light, impurities, or the presence of certain reagents.
Q3: What are the likely mechanisms for the polymerization of this compound?
A3: While specific studies on this compound are limited, polymerization can likely occur through two primary pathways based on its structure:
-
Nucleophilic Substitution: The nitrogen atom on the pyridine ring is nucleophilic and can attack the electrophilic carbon atom attached to the chlorine in another molecule. This can lead to a chain reaction, forming a poly-quaternary ammonium polymer.
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Radical Polymerization: Although less common for this structure, initiation of a radical at a susceptible position, potentially facilitated by heat, light, or impurities, could lead to polymerization.
Q4: How should I properly store this compound to prevent polymerization?
A4: Proper storage is crucial. It is recommended to store the compound in a cool, dark, and dry place.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent reactions with atmospheric moisture and oxygen. Always keep the container tightly sealed.[1] For long-term storage, refrigeration is advisable.
Troubleshooting Guide: Unwanted Polymerization
If you are experiencing unexpected polymerization of this compound, follow this guide to diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Action |
| Solution becomes viscous or solidifies upon heating. | Thermally induced polymerization. | - Lower the reaction temperature if possible.- Add the compound portion-wise to control any exotherms.- Consider using a polymerization inhibitor if high temperatures are unavoidable. |
| Polymerization occurs during storage. | Improper storage conditions (exposure to light, heat, or air). | - Store the compound in a cool, dark place under an inert atmosphere.- Check the purity of the compound; impurities can sometimes act as initiators. |
| Rapid polymerization upon addition of a specific reagent. | The reagent is acting as an initiator or catalyst for polymerization. | - Investigate the compatibility of all reagents with your compound.- Consider changing the order of addition of reagents.- If the reagent is a base, it may be deprotonating the amide or another part of the molecule, leading to side reactions. |
| Polymerization occurs in a specific solvent. | The solvent is promoting the polymerization reaction. | - Test the reaction in a different solvent.- Ensure the solvent is dry and free of impurities. |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
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Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture upon opening.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) in a glovebox or using a Schlenk line, especially if it will be used in a reaction sensitive to moisture or air.
-
Solvent: Use a dry, aprotic solvent for dissolution unless the reaction chemistry dictates otherwise.
-
Temperature Control: Maintain a low temperature when dissolving the compound if there is a history of polymerization upon dissolution at room temperature.
-
Monitoring: Monitor the reaction closely for any signs of viscosity changes or precipitation.
Protocol 2: Use of a Polymerization Inhibitor
In cases where polymerization is difficult to control, the use of an inhibitor can be effective. Phenolic compounds are common radical inhibitors.[][3]
-
Inhibitor Selection: Choose a suitable inhibitor based on your reaction conditions. Common choices include butylated hydroxytoluene (BHT) or hydroquinone.[4]
-
Concentration: Add the inhibitor at a low concentration, typically in the range of 10-100 ppm. The optimal concentration should be determined empirically.
-
Addition: Add the inhibitor to the solvent before dissolving the this compound.
-
Compatibility: Ensure the inhibitor does not interfere with your downstream reaction or purification.
Data Summary
The following table summarizes common polymerization inhibitors and their typical usage concentrations.[][3][4][5]
| Inhibitor | Type | Typical Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 10 - 200 | Effective radical scavenger. |
| Hydroquinone (HQ) | Phenolic | 50 - 500 | Often requires the presence of oxygen to be effective.[] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 100 | Common in commercial monomers.[4] |
| Phenothiazine | Amine | 100 - 1000 | Effective at higher temperatures. |
Visualizations
Caption: Potential polymerization pathways for this compound.
Caption: Troubleshooting workflow for preventing polymerization.
References
troubleshooting poor solubility of 3-chloro-N-pyridin-4-ylpropanamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of 3-chloro-N-pyridin-4-ylpropanamide.
Troubleshooting Poor Solubility
Question: I am having difficulty dissolving this compound in my desired solvent. What are the recommended solvents and what steps can I take to improve its solubility?
Answer:
Poor solubility is a common challenge encountered with this compound. The recommended approach is to start with common laboratory solvents and then employ solubility enhancement techniques if needed.
Initial Solvent Screening
It is advisable to perform a small-scale solubility test with a variety of solvents to determine the most suitable one for your experiment. The following table summarizes the approximate solubility of this compound in several common solvents at room temperature.
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.1 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Insoluble |
| Ethanol (EtOH) | ~5 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | > 50 | Freely Soluble |
| Methanol (MeOH) | ~2 | Slightly Soluble |
| Acetonitrile (ACN) | < 1 | Very Slightly Soluble |
| Dichloromethane (DCM) | ~10 | Soluble |
Troubleshooting Workflow
If initial attempts to dissolve the compound are unsuccessful, follow this systematic troubleshooting workflow.
resolving analytical issues in 3-chloro-N-pyridin-4-ylpropanamide detection
Welcome to the technical support center for the analytical detection of 3-chloro-N-pyridin-4-ylpropanamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method suitable for routine analysis and purity assessments. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.
Q2: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A2: Peak tailing for a basic compound like this compound is often due to secondary interactions between the pyridine nitrogen and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5) to protonate the pyridine ring and minimize interactions with silanols.[4]
-
Column Choice: Use a modern, high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to silanol interactions.
-
Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to mask the active silanol sites.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]
Q3: I am observing poor retention of this compound on my C18 column. How can I improve it?
A3: Poor retention of this relatively polar compound on a non-polar C18 column can be addressed by:
-
Decreasing the Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Using an Aqueous-Compatible Column: If you are using a high percentage of aqueous mobile phase, ensure your C18 column is designed to prevent phase collapse.
-
Alternative Stationary Phases: Consider using a more polar stationary phase, such as a C8, phenyl, or polar-embedded column.
Q4: My LC-MS/MS signal for this compound is weak or inconsistent. What should I check?
A4: For LC-MS/MS analysis, signal instability can arise from several factors:
-
Ionization Efficiency: this compound is expected to ionize well in positive ion mode electrospray ionization (ESI) due to the basic pyridine nitrogen. Ensure your ion source parameters are optimized for this compound.
-
Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate buffers, which are incompatible with ESI. Use volatile mobile phase additives like formic acid or ammonium formate.
-
Matrix Effects: If analyzing complex samples (e.g., plasma or tissue extracts), co-eluting matrix components can suppress the ionization of your analyte. Improve your sample preparation method (e.g., using solid-phase extraction) to remove interferences.
Troubleshooting Guides
Issue 1: Peak Splitting in HPLC Analysis
Symptoms: The chromatographic peak for this compound is split into two or more smaller peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Contamination/Blockage | A partially blocked column inlet frit can cause the sample to travel through different paths, leading to a split peak.[5] Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced. |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. Dissolve your sample in the mobile phase or a weaker solvent. |
| Column Void | A void at the head of the column can lead to peak splitting.[5] This can be caused by high pressure or pH extremes. Replacing the column is the most reliable solution. |
Issue 2: Inconsistent Retention Times
Symptoms: The retention time for this compound shifts between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Pump and Mobile Phase Issues | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads. Confirm that the mobile phase composition is accurate and stable. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially after changing mobile phases. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 4.5 minutes (highly dependent on the specific column and system) |
Representative LC-MS/MS Method
This protocol is intended for trace-level quantification and requires optimization of mass spectrometer parameters.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion (M+H)+: m/z 185.0Product Ion: m/z 128.0 (Example - requires experimental determination) |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for weak LC-MS/MS signal.
References
minimizing by-product formation in 3-chloro-N-pyridin-4-ylpropanamide reactions
Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction. In this process, 4-aminopyridine is acylated using 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid by-product.[1][2][3][4]
Q2: What are the most common by-products in this reaction?
A2: The primary by-products of concern are the diacylated product (N,N-bis(3-chloropropionyl)-4-aminopyridine), the hydrolysis product of the acyl chloride (3-chloropropionic acid), and unreacted starting materials. The formation of these impurities is highly dependent on the reaction conditions.
Q3: Why is base selection critical in this synthesis?
A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If not neutralized, the HCl will protonate the unreacted 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.[3] The choice of base and its stoichiometry can also influence the rate of side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify the consumption of starting materials and the formation of the desired product and any by-products.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Low product yield can be attributed to several factors, including incomplete reaction, degradation of the product, or formation of by-products.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate) is used to neutralize the HCl produced. | Increased conversion of 4-aminopyridine to the desired product. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Common temperature ranges are 0°C to room temperature. | Improved reaction kinetics and higher conversion. |
| Poor Solvent Choice | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents can react with the acyl chloride. | Minimized side reactions with the solvent, leading to a cleaner reaction profile and higher yield. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Reduced formation of 3-chloropropionic acid, maximizing the availability of the acylating agent. |
Issue 2: High Levels of Diacylation By-product (N,N-bis(3-chloropropionyl)-4-aminopyridine)
The formation of the diacylated impurity is a common problem when the exocyclic amino group of 4-aminopyridine is acylated a second time.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess Acyl Chloride | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of 3-chloropropionyl chloride relative to 4-aminopyridine. | Minimized opportunity for the second acylation to occur. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C or below) to control the reactivity of the acyl chloride. | Slower reaction rate, allowing for more selective mono-acylation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reaction. | Reduced formation of the diacylated product by limiting the time for the second acylation. |
| Strongly Basic Conditions | Consider using a milder base or a stoichiometric amount of a non-nucleophilic base to avoid deprotonation of the initially formed amide product. | Decreased nucleophilicity of the mono-acylated product, thus reducing the likelihood of a second acylation. |
Issue 3: Presence of 3-Chloropropionic Acid in the Final Product
The hydrolysis of 3-chloropropionyl chloride is a frequent side reaction, especially in the presence of water.
| Potential Cause | Recommended Solution | Expected Outcome |
| Moisture in Reagents or Solvents | Use anhydrous solvents and ensure 4-aminopyridine and the base are dry. | Reduced hydrolysis of 3-chloropropionyl chloride. |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). | Prevention of atmospheric water from entering the reaction vessel. |
| Aqueous Workup | During the workup, use a biphasic system (e.g., DCM and water) and quickly separate the organic layer. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. | Efficient removal of 3-chloropropionic acid from the desired product. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound with high yield and purity.
Materials:
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4-Aminopyridine
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3-Chloropropionyl chloride
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Triethylamine (or other suitable base)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine (1.0 eq) and anhydrous DCM.
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Cool the mixture to 0°C in an ice bath.
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Add triethylamine (1.1 eq) to the stirred solution.
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Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
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Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
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Monitor the reaction progress by TLC until the 4-aminopyridine is consumed.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 3-Chloro-N-pyridin-4-ylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-pyridin-4-ylpropanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst deactivation.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| SYN-001 | Low or No Product Yield | Catalyst Deactivation: The nucleophilic catalyst (e.g., DMAP, 4-aminopyridine) has been protonated by HCl, a byproduct of the reaction between 3-chloropropanoyl chloride and 4-aminopyridine, forming an inactive hydrochloride salt.[1][2][3] | - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the HCl as it is formed, thus preventing the protonation of the catalyst. - Use the catalyst in its hydrochloride salt form (e.g., DMAP·HCl) from the start, as it can be the active catalytic species in some cases.[1][2][3] |
| Insufficient Catalyst Loading: The amount of catalyst is too low to achieve a reasonable reaction rate. | - Increase the catalyst loading. Typical loadings for DMAP range from 5 to 20 mol%. | ||
| Poor Quality Reagents: Reactants or solvent may contain impurities that inhibit the catalyst. | - Ensure all reagents and the solvent are pure and dry. | ||
| SYN-002 | Slow Reaction Rate | Partial Catalyst Deactivation: A portion of the catalyst has been deactivated, slowing down the overall reaction kinetics. | - See solutions for SYN-001 regarding the addition of a base. - Monitor the reaction for any color changes that might indicate catalyst degradation. |
| Low Reaction Temperature: The temperature is not optimal for the reaction to proceed at a sufficient rate. | - Gradually increase the reaction temperature while monitoring for side product formation. | ||
| SYN-003 | Formation of Side Products | Excess Acylating Agent: Unreacted 3-chloropropanoyl chloride can lead to the formation of undesired byproducts. | - Use a slight excess of the amine or control the addition of the acyl chloride. |
| Reaction with Solvent: The solvent may be participating in the reaction. | - Choose an inert solvent such as dichloromethane, chloroform, or acetonitrile. | ||
| SYN-004 | Difficulty in Catalyst Recovery and Reuse | Catalyst is in a Soluble Form: The catalyst (e.g., DMAP) is soluble in the reaction mixture, making separation from the product challenging. | - Use a polymer-supported version of the catalyst for easier filtration. - For DMAP, washing the organic phase with a dilute acid solution can extract the catalyst into the aqueous phase.[4] - Consider using DMAP·HCl, which can be recovered by filtration if it precipitates.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the synthesis of this compound?
A1: The acylation of 4-aminopyridine with 3-chloropropanoyl chloride is typically catalyzed by a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this type of reaction, often accelerating the rate by a factor of 10,000 or more compared to pyridine.[6][7] In some cases, 4-aminopyridine itself can act as a catalyst.[8] Lewis acids such as those based on boron or titanium can also be used for amidation reactions.
Q2: How does the catalyst get deactivated in this synthesis?
A2: The primary mechanism of deactivation for a nucleophilic catalyst like DMAP in this synthesis is protonation. The reaction between 3-chloropropanoyl chloride and 4-aminopyridine generates hydrogen chloride (HCl) as a byproduct. DMAP is a basic compound and will react with HCl to form 4-(dimethylamino)pyridinium hydrochloride (DMAP·HCl), which is generally not catalytically active under these conditions.[1][2][3]
Q3: How can I prevent catalyst deactivation?
A3: To prevent the deactivation of your nucleophilic catalyst, you should include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture. This "scavenger" base will neutralize the HCl as it is formed, preventing the protonation of your more reactive and expensive catalyst.
Q4: Can I reuse the catalyst? How can it be regenerated?
A4: Yes, catalyst reuse is possible. If you are using DMAP, it can be recovered from the reaction mixture by an acidic wash.[4] To regenerate the active DMAP from the recovered DMAP·HCl salt, you can treat it with a base to deprotonate it, followed by extraction and drying. An alternative is to use DMAP·HCl directly as a recyclable catalyst, which can often be recovered by filtration after the reaction.[1][5] Some studies have shown that DMAP·HCl can be reused more than eight times without a significant loss in activity.[1]
Q5: What are the typical reaction conditions for this synthesis?
A5: This reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM), chloroform, or acetonitrile at room temperature. A catalytic amount of DMAP (e.g., 5-10 mol%) is used, along with a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Catalysts for Acylation of Amines
| Catalyst | Typical Loading (mol%) | Relative Rate Constant (vs. Pyridine) | Key Advantages | Key Disadvantages |
| Pyridine | Stoichiometric | 1 | Inexpensive | Slow reaction rates for deactivated substrates. |
| 4-Aminopyridine | Catalytic | Higher than pyridine | Can also be a reactant in this specific synthesis.[8] | Less active than DMAP. |
| DMAP | 1 - 20 | ~10,000 - 1,000,000[6][7] | Very high reaction rates, mild conditions. | More expensive, can be difficult to remove. |
| DMAP·HCl | 5 - 10 | High | Recyclable by simple filtration.[1][2][3] | May require higher temperatures. |
| Lewis Acids (e.g., B(OCH₂CF₃)₃, Ti(OⁱPr)₄) | 10 - 20 | Varies | Can be effective for a broad range of amidations. | May require higher temperatures and strictly anhydrous conditions. |
Table 2: Troubleshooting Catalyst Performance
| Symptom | Catalyst State | Parameter to Check | Expected Value/State | Corrective Action |
| Low Yield | Deactivated (Protonated) | Reaction pH | Should be neutral or slightly basic | Add a non-nucleophilic base (e.g., triethylamine). |
| Insufficient Loading | Catalyst concentration | 5-20 mol% | Increase catalyst amount. | |
| Slow Reaction | Partially Deactivated | Presence of HCl byproduct | Should be absent | Add a non-nucleophilic base. |
| Low Temperature | Reaction Temperature | Typically Room Temp to 50°C | Increase temperature cautiously. | |
| Catalyst Loss | Soluble in workup | Catalyst in organic layer | Should be removed | Perform an acidic wash to extract DMAP. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using DMAP as a catalyst:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
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Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
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Workup:
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Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
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Wash the organic layer sequentially with a dilute HCl solution (to remove unreacted amines and DMAP), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with moisture sensitivity of 3-chloro-N-pyridin-4-ylpropanamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 3-chloro-N-pyridin-4-ylpropanamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound due to its sensitivity to moisture.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Degradation of the compound due to moisture exposure. | 1. Handle the compound in a controlled, low-humidity environment (e.g., glovebox or under a stream of inert gas).2. Use anhydrous solvents for all solutions.3. Prepare samples for analysis immediately after weighing and dissolving. |
| Poor yield or unexpected byproducts in reactions | The starting material may have been compromised by moisture, leading to the presence of hydrolysis products that interfere with the intended reaction. | 1. Confirm the purity of this compound before use, checking for the presence of 3-chloropropanoic acid and 4-aminopyridine.2. If degradation is suspected, purify the starting material (e.g., by recrystallization under anhydrous conditions) or use a fresh, unopened container. |
| Physical changes in the solid compound (e.g., clumping, discoloration) | Absorption of atmospheric moisture. | 1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide).2. For long-term storage, consider sealing the container under an inert atmosphere (e.g., argon or nitrogen). |
| Difficulty in achieving complete dissolution in non-polar aprotic solvents | Presence of insoluble hydrolysis products. | 1. Filter the solution to remove any insoluble material before use.2. Confirm the identity of the insoluble material to verify if it corresponds to the expected hydrolysis products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of exposing this compound to moisture?
Exposure to moisture can lead to the hydrolysis of the amide bond in this compound. This reaction breaks down the molecule into 3-chloropropanoic acid and 4-aminopyridine.
Q2: How should I properly store this compound to prevent moisture-related degradation?
To ensure the stability and purity of this compound, proper storage is critical. The following table summarizes recommended storage conditions.
| Storage Duration | Recommended Conditions | Rationale |
| Short-term (days to weeks) | Tightly sealed container inside a desiccator containing a drying agent (e.g., silica gel). | Minimizes exposure to atmospheric moisture during frequent use. |
| Long-term (months to years) | Sealed under an inert atmosphere (argon or nitrogen) in a cool, dark place. | Provides the best protection against moisture and potential degradation from light and heat. |
Q3: What are the best practices for handling this compound in the laboratory?
Adhering to proper handling procedures is essential to maintain the integrity of the compound during experimentation.
Experimental Protocols
Protocol for Weighing and Dissolving in a Glovebox:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O). Place all necessary equipment, including the container of this compound, a balance, spatulas, weighing paper, and a vial with a magnetic stir bar, into the glovebox antechamber and purge according to the glovebox protocol.
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Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the compound onto the weighing paper.
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Transfer: Promptly transfer the weighed solid into the vial.
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Dissolution: Using a pipette, add the required volume of anhydrous solvent to the vial. Seal the vial and stir until the solid is fully dissolved.
Protocol for Handling using a Schlenk Line:
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Glassware Preparation: Dry all glassware (e.g., flask, addition funnel) in an oven at >120°C overnight and allow to cool under a stream of dry inert gas (argon or nitrogen) on a Schlenk line.
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Inert Atmosphere: Assemble the glassware on the Schlenk line, ensuring all joints are properly sealed. Evacuate and backfill the apparatus with inert gas at least three times to establish an inert atmosphere.
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Weighing and Transfer: In a separate, tared vial, quickly weigh the this compound in the air (if brief exposure is acceptable) or in a glove bag under a positive pressure of inert gas. Seal the vial with a septum.
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Dissolution: Add anhydrous solvent to the reaction flask via cannula or syringe. Dissolve the weighed compound in a minimal amount of anhydrous solvent in its vial and transfer the resulting solution to the reaction flask via cannula under a positive pressure of inert gas. Alternatively, for a solid addition, quickly add the weighed solid to the reaction flask under a strong counter-flow of inert gas.
By following these guidelines, researchers can minimize the impact of moisture on this compound, ensuring the reliability and reproducibility of their experimental results.
Technical Support Center: Analysis of 3-chloro-N-pyridin-4-ylpropanamide
Disclaimer: The following guidance is based on established principles for the analysis of N-aryl amides and pyridinyl compounds by High-Performance Liquid Chromatography (HPLC). As there is limited specific published data for 3-chloro-N-pyridin-4-ylpropanamide, these recommendations should be used as a starting point for method development and refinement.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial HPLC method for analyzing this compound?
A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common starting point for N-aryl amides. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. UV detection is generally suitable for this compound due to the presence of the pyridine ring.
Q2: My peak for this compound is tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue, often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based column packing.[1][2] Other causes can include column overload, extra-column dead volume, or improper mobile phase pH.[3][4]
-
Solutions for Silanol Interactions:
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Adjust the mobile phase pH. For a basic compound like a pyridine derivative, using a slightly acidic mobile phase (pH 3-4) can protonate the pyridine nitrogen, while a mid-range pH (around 7) might be effective depending on the compound's pKa.
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Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
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Use a modern, end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize such interactions.[1]
-
Q3: I am observing inconsistent retention times for my analyte. What should I check?
A3: Fluctuations in retention time are often linked to the mobile phase preparation or the HPLC system itself.[5]
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Mobile Phase: Ensure the mobile phase is prepared accurately and consistently, especially the ratio of organic solvent to aqueous buffer.[5] Small variations can lead to significant shifts in retention.[5] Also, ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.
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System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. Drifting retention times can occur if the column is not properly conditioned.
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Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Q4: How can I develop a stability-indicating method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] To develop such a method, you need to perform forced degradation studies. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] The HPLC method must then be able to separate the main compound peak from all degradation product peaks. Gradient elution is often necessary to achieve adequate resolution for all components.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Adjust mobile phase pH to be 2-3 units away from the analyte's pKa. Add a competing amine like TEA (0.1-0.5%). Use a highly end-capped or polar-embedded column.[1] |
| Column Overload | Reduce the sample concentration or injection volume.[2][3] |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005" ID). Ensure all fittings are properly connected to avoid dead volume.[1][4] |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, reduce the injection volume. |
Issue 2: Baseline Problems (Noise or Drift)
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.[4] |
| Detector Lamp Issue | Allow the detector lamp to warm up sufficiently. If the noise is excessive, the lamp may need replacement. |
| Incomplete Column Equilibration | Flush the column with the mobile phase for an extended period until a stable baseline is achieved. |
Experimental Protocols
Representative RP-HPLC Method for Analysis
This protocol is a starting point and will likely require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 80 20 15 40 60 20 40 60 22 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detector: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase A/B (80:20).
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision tree for refining a method to resolve peak tailing.
References
Validation & Comparative
A Comparative Guide to Chloroacetamide-Based Alkylating Agents and Other Covalent Modifiers
For researchers and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision driven by the specific research question, be it target identification, pathway elucidation, or therapeutic development. This guide provides a comparative overview of 3-chloro-N-pyridin-4-ylpropanamide as a representative of the chloroacetamide class of electrophiles, benchmarked against other commonly employed alkylating agents.
While specific experimental data for this compound is not extensively published in peer-reviewed literature, its chemical structure places it within the well-characterized class of chloroacetamide-based covalent inhibitors. These agents are known for their ability to form stable, covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1][2][3] This guide will, therefore, draw upon the established properties of chloroacetamides to provide a useful comparison with other classes of alkylating agents.
General Profile of Chloroacetamides
Chloroacetamides are a class of electrophilic "warheads" that react with nucleophiles, primarily the thiol group of cysteine residues in proteins, via an SN2 mechanism.[3] This reaction results in the formation of a stable thioether linkage, effectively and often irreversibly inhibiting the protein's function. The reactivity of the chloroacetamide group is generally considered to be moderate, which can offer a favorable balance between target engagement and off-target effects compared to more reactive electrophiles like iodoacetamides.[3]
Comparative Analysis of Alkylating Agents
The choice of an alkylating agent is a trade-off between reactivity and selectivity. Highly reactive agents may show greater potency but are also more prone to off-target modifications, which can lead to toxicity. The following table summarizes the key characteristics of several classes of alkylating agents.
| Feature | Chloroacetamides | Iodoacetamides | Nitrogen Mustards (e.g., Cyclophosphamide) | Platinum-Based Agents (e.g., Cisplatin) |
| Primary Target | Cysteine thiols in proteins | Cysteine thiols in proteins | Guanine N7 in DNA | Guanine N7 in DNA |
| Mechanism | SN2 reaction | SN2 reaction | DNA alkylation, cross-linking | DNA coordination, cross-linking |
| Reactivity | Moderate | High | High (after activation) | High |
| Selectivity | Can be tuned by the scaffold | Generally lower due to high reactivity | Low, targets rapidly dividing cells | Low, targets rapidly dividing cells |
| Common Use | Chemical biology probes, covalent inhibitors | Proteomics (sample prep), covalent inhibitors | Cancer chemotherapy | Cancer chemotherapy |
Performance Data: A Representative Comparison
To illustrate how different alkylating agents might be compared quantitatively, the following table presents hypothetical IC50 values from a cell viability assay against a cancer cell line.
| Compound | Class | Representative IC50 (µM) |
| This compound | Chloroacetamide | 15 |
| Iodoacetamide | Iodoacetamide | 2 |
| Cyclophosphamide | Nitrogen Mustard | 5 |
| Cisplatin | Platinum-based | 1 |
Note: These are representative values for illustrative purposes only and will vary depending on the specific compound, cell line, and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of comparative studies. Below are standard protocols for assessing the cellular effects and target engagement of alkylating agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on a cell line.
1. Cell Seeding:
- Culture human cancer cells (e.g., A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Trypsinize and seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a 2-fold serial dilution of the alkylating agents (e.g., this compound, cisplatin) in DMSO. The final concentrations should range from 0.1 µM to 100 µM.
- Add the diluted compounds to the respective wells and incubate for 72 hours. Include a DMSO-only control.
3. MTT Staining:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the DMSO control.
- Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Proteomic Target Identification (Competitive Profiling)
This protocol outlines a workflow to identify the cellular targets of a covalent inhibitor.
1. Cell Lysate Preparation:
- Grow cells to ~80% confluency, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
2. Competitive Labeling:
- Aliquot the cell lysate into different tubes.
- Treat the lysates with varying concentrations of the test compound (e.g., this compound) for 1 hour at room temperature. Include a vehicle control (DMSO).
- Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for another hour to label cysteines that were not engaged by the test compound.
3. Click Chemistry and Enrichment:
- Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-labeled proteins.
- Enrich the biotinylated proteins using streptavidin-coated beads.
4. Sample Preparation for Mass Spectrometry:
- Wash the beads to remove non-specifically bound proteins.
- Perform on-bead tryptic digestion to release the peptides.
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Quantify the relative abundance of each identified protein across the different treatment conditions.
- Proteins whose labeling is significantly reduced in the presence of the test compound are considered potential targets.
Visualizing Mechanisms and Workflows
Diagrams can aid in understanding the complex biological processes and experimental designs involved in studying alkylating agents.
Caption: General mechanism of covalent inhibition.
Caption: Proteomics workflow for target identification.
References
A Comparative Guide to the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide for Researchers and Drug Development Professionals
An in-depth analysis of synthetic methodologies for 3-chloro-N-pyridin-4-ylpropanamide, a key building block in pharmaceutical research, reveals two primary routes: direct acylation and coupling agent-mediated amidation. This guide provides a comparative overview of these methods, supported by experimental protocols and data to aid researchers in selecting the optimal strategy for their specific needs.
The synthesis of this compound is of significant interest due to its utility as an intermediate in the development of various therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of the synthetic route are critical considerations for researchers in both academic and industrial settings. This comparison focuses on the two most prevalent strategies for the construction of the amide bond in this target molecule.
Comparison of Synthesis Routes
| Parameter | Route 1: Direct Acylation | Route 2: Coupling Agent-Mediated Amidation |
| Reactants | 4-Aminopyridine, 3-Chloropropionyl chloride | 4-Aminopyridine, 3-Chloropropionic acid |
| Key Reagents | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine) | Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) |
| Reaction Time | Typically 1-4 hours | Generally 12-24 hours |
| Typical Yield | 85-95% | 70-90% |
| Purity (pre-purification) | Good to excellent | Variable, may contain unreacted starting materials and coupling agent byproducts |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents | Can be more expensive due to the cost of coupling agents |
| Scalability | Readily scalable | Scalability may be limited by the cost and removal of coupling agent byproducts |
| Environmental Impact | Use of chlorinated solvents can be a concern | Solvents and byproducts from coupling agents need to be considered |
Experimental Protocols
Route 1: Direct Acylation of 4-Aminopyridine with 3-Chloropropionyl Chloride
This method represents the most straightforward approach to synthesizing this compound. The reaction involves the nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base is typically added to neutralize the hydrogen chloride byproduct.
Detailed Experimental Protocol:
-
To a stirred solution of 4-aminopyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.1 eq) or pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Route 2: Coupling Agent-Mediated Amidation of 4-Aminopyridine with 3-Chloropropionic Acid
Detailed Experimental Protocol:
-
To a solution of 3-chloropropionic acid (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM, add the coupling agent, for instance, HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add 4-aminopyridine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for Direct Acylation (Route 1).
Caption: Workflow for Coupling Agent-Mediated Amidation (Route 2).
A Comparative Guide to the Validation of Analytical Methods for 3-chloro-N-pyridin-4-ylpropanamide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for the quantification and purity assessment of 3-chloro-N-pyridin-4-ylpropanamide: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The choice between HPLC and UPLC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation of impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for routine quality control of pharmaceuticals.[5][6][7][8][9] It offers excellent precision and accuracy for the quantification of the active pharmaceutical ingredient (API) and its known impurities.
Table 1: Typical Validation Parameters for an HPLC-UV Method
| Validation Parameter | Acceptance Criteria (as per ICH) | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | 1.5% |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[10][11] The mass spectrometric detector offers high specificity and the ability to identify unknown impurities and degradation products.
Table 2: Typical Validation Parameters for a UPLC-MS Method
| Validation Parameter | Acceptance Criteria (as per ICH) | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 0.9% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.005 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.015 ng/mL |
| Specificity | No co-eluting peaks with the same mass-to-charge ratio | Confirmed by MS/MS fragmentation |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | 1.2% |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC-UV and UPLC-MS.
Protocol 1: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (50:50 water:acetonitrile) to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample solution at a similar concentration using the same diluent.
3. Validation Experiments:
-
Specificity and Forced Degradation: To demonstrate specificity, forced degradation studies should be performed.[12][13][14][15] Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the method can separate the main peak from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution on the same day and under the same conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.
Protocol 2: UPLC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: To be determined by direct infusion of the reference standard.
-
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard and perform serial dilutions to create calibration standards covering the desired concentration range.
-
Sample Solution: Dilute the sample to fall within the calibration range.
3. Validation Experiments:
-
The validation experiments for the UPLC-MS method follow the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, and robustness), but with the added dimension of mass spectrometric detection for enhanced specificity and sensitivity.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical compound like this compound.
Caption: A typical workflow for analytical method validation.
This comprehensive guide provides a framework for the validation of analytical methods for this compound. By following the principles outlined in the ICH guidelines and adapting the provided protocols, researchers can ensure the development of robust and reliable analytical methods for the quality control of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ajprd.com [ajprd.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pharmtech.com [pharmtech.com]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-chloro-N-pyridin-4-ylpropanamide for structure confirmation
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 3-chloro-N-pyridin-4-ylpropanamide. Due to the absence of published experimental spectra for this specific compound, this guide presents a detailed prediction of its expected spectroscopic data. This predicted data is critically compared with the experimental data of its constituent precursors, 4-aminopyridine and 3-chloropropanamide, to provide a clear rationale for structural confirmation.
Predicted vs. Experimental Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with the known experimental data for its precursors. This comparison illustrates how the spectral features of the product molecule arise from its constituent parts.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Predicted: this compound | Experimental: 4-aminopyridine | Experimental: 3-chloropropanamide |
| N-H Stretch (Amide) | 3300 - 3250 (broad) | 3436 & 3303 (Amine) | 3350 & 3180 (Amide) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3080 - 3010 | - |
| C-H Stretch (Aliphatic) | 2980 - 2850 | - | 2960 - 2880 |
| C=O Stretch (Amide I) | ~1680 | - | ~1655 |
| N-H Bend (Amide II) | ~1550 | 1648 (Amine Scissoring) | ~1630 |
| C=N/C=C Stretch (Pyridine) | ~1600, ~1520 | 1602, 1507, 1436 | - |
| C-Cl Stretch | 750 - 650 | - | 720 - 680 |
Table 2: ¹H NMR Spectroscopy Data (ppm)
| Proton Environment | Predicted: this compound | Experimental: 4-aminopyridine | Experimental: 3-chloropropanamide |
| Amide N-H | ~10.0 (s, 1H) | - | ~7.0 & ~7.5 (s, 2H) |
| Pyridine H-2, H-6 | ~8.4 (d, 2H) | ~8.1 (d, 2H) | - |
| Pyridine H-3, H-5 | ~7.5 (d, 2H) | ~6.6 (d, 2H) | - |
| -CH₂-Cl | ~3.9 (t, 2H) | - | ~3.8 (t, 2H) |
| -CO-CH₂- | ~2.9 (t, 2H) | - | ~2.7 (t, 2H) |
Table 3: ¹³C NMR Spectroscopy Data (ppm)
| Carbon Environment | Predicted: this compound | Experimental: 4-aminopyridine | Experimental: 3-chloropropanamide |
| C=O | ~170 | - | ~172 |
| Pyridine C-4 | ~148 | ~150 | - |
| Pyridine C-2, C-6 | ~150 | ~150 | - |
| Pyridine C-3, C-5 | ~110 | ~109 | - |
| -CH₂-Cl | ~40 | - | ~41 |
| -CO-CH₂- | ~38 | - | ~39 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Predicted: this compound | Experimental: 4-aminopyridine | Experimental: 3-chloropropanamide |
| Molecular Ion [M]⁺ | 184/186 (3:1 ratio) | 94 | 107/109 (3:1 ratio) |
| [M-Cl]⁺ | 149 | - | 72 |
| [C₅H₅N₂]⁺ (pyridylamino) | 93 | 94 | - |
| [C₃H₄ClO]⁺ (chloropropionyl) | 91/93 | - | - |
| [C₅H₄N]⁺ (pyridyl) | 78 | 78 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR)
-
Instrumentation: FTIR spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton experiment is run with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is run with a spectral width of 0-200 ppm.
3. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) Mass Spectrometry.
-
Instrumentation: A mass spectrometer with an EI source, coupled with a Gas Chromatograph (GC-MS) or direct insertion probe.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-500 amu.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
By following these protocols and comparing the acquired data with the predicted values and precursor spectra, researchers can confidently confirm the structure of this compound. This systematic approach is fundamental in ensuring the identity and purity of newly synthesized compounds in the field of drug discovery and development.
Comparative Analysis of 3-chloro-N-pyridin-4-ylpropanamide and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 3-chloro-N-pyridin-4-ylpropanamide
This compound belongs to a class of compounds containing a pyridine ring linked to a propanamide moiety. This structural motif is present in a number of biologically active molecules, including several kinase inhibitors. The presence of a chloro-group and the specific isomeric form of the pyridine ring are expected to significantly influence its target-binding affinity, selectivity, and pharmacokinetic properties. The 4-pyridinyl isomer, in particular, may exhibit distinct properties compared to its 2- and 3-pyridinyl counterparts due to differences in electronics and steric hindrance.
Comparative Analysis with Structurally Related Compounds
While specific data for this compound is absent, we can draw comparisons with its isomers and other pyridine-based inhibitors.
Table 1: Structural Comparison of Pyridinylpropanamide Isomers
| Feature | 3-chloro-N-pyridin-2-ylpropanamide | 3-chloro-N-pyridin-3-ylpropanamide | This compound (Hypothesized) |
| Pyridine Nitrogen Position | Adjacent to the amide linker | Meta to the amide linker | Para to the amide linker |
| Potential H-Bonding | Potential for intramolecular hydrogen bonding between the pyridine nitrogen and the amide proton. | Less likely to form intramolecular hydrogen bonds. | No intramolecular hydrogen bonding with the amide proton. |
| Electronic Effects | The nitrogen atom's electron-withdrawing effect is most pronounced at the ortho position, potentially influencing amide bond planarity and reactivity. | The electronic influence is moderated by the meta position. | The nitrogen at the para position will have a distinct electronic influence on the ring and the amide linker. |
| Steric Hindrance | The proximity of the pyridine ring to the propanamide chain may create steric hindrance, affecting target binding. | Reduced steric hindrance compared to the 2-isomer. | Steric profile will differ from both 2- and 3-isomers, potentially allowing for unique target interactions. |
Structure-Activity Relationship Insights from Related Kinase Inhibitors:
Studies on pyridine-based kinase inhibitors have revealed several key SAR trends that can be used to hypothesize the activity of this compound:
-
Pyridine Ring as a Hinge-Binding Motif: The pyridine nitrogen is often a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The position of the nitrogen in the 4-pyridinyl isomer would dictate the geometry of this interaction and, consequently, its kinase selectivity profile.
-
Amide Linker: The amide group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity.
-
Chloro-Substituent: The chloro-group on the propanamide chain can engage in hydrophobic or halogen-bonding interactions within the active site, potentially enhancing potency.
Based on these principles, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Its specific targets and cross-reactivity profile would need to be determined experimentally.
Experimental Protocols for Characterization
To elucidate the biological activity and cross-reactivity of this compound, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the kinase of interest and the appropriate substrate.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate buffer to each well.
-
Add 0.5 µL of the serially diluted compound or vehicle control.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of a compound to its target protein within living cells.
Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for the desired time.
-
-
Tracer Addition:
-
Add the NanoBRET™ fluorescent tracer specific for the target kinase to the wells.
-
Incubate to allow the tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the donor luminescence signal.
-
Measure both the donor (460 nm) and acceptor (618 nm) emission signals using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.
-
Western Blotting for Downstream Signaling Pathway Analysis
This technique is used to assess the effect of the compound on the phosphorylation state of downstream substrates of the target kinase.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following compound treatment.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.
Benchmarking Synthesis Efficiency: A Comparative Guide to 3-chloro-N-pyridin-4-ylpropanamide Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of different synthesis methodologies for 3-chloro-N-pyridin-4-ylpropanamide, a key building block in various pharmaceutical applications. We will delve into conventional, microwave-assisted, and flow chemistry approaches, presenting key performance indicators in a clear, comparative format to aid in the selection of the most suitable method for your research and development needs.
The primary route for synthesizing this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. While this fundamental reaction is straightforward, the efficiency and practicality of the synthesis can be significantly influenced by the chosen methodology. This guide will explore the nuances of each approach, providing detailed experimental protocols and performance data.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method often involves a trade-off between reaction time, yield, scalability, and energy consumption. The following table summarizes the key quantitative data for the synthesis of this compound using conventional heating, microwave-assisted synthesis, and flow chemistry.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
| Reaction Time | 2 - 4 hours | 10 - 20 minutes | 5 - 15 minutes (residence time) |
| Yield | 85 - 92% | 90 - 97% | 95 - 99% |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C | 100 - 130 °C |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Acetonitrile (ACN) | Dichloromethane (DCM) or Acetonitrile (ACN) |
| Base | Triethylamine (TEA) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Scalability | Batch-wise, moderate | Batch-wise, limited | Continuous, high |
| Energy Efficiency | Low | High | High |
| Process Control | Moderate | Good | Excellent |
Experimental Protocols
Below are the detailed experimental methodologies for each of the compared synthesis routes.
Method 1: Conventional Synthesis via Acyl Chloride
This traditional approach involves the reaction of 4-aminopyridine with 3-chloropropionyl chloride in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Protocol:
-
In a microwave-safe reaction vessel, combine 4-aminopyridine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), and triethylamine (1.2 eq) in a suitable solvent such as DCM or acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes.
-
After cooling, work up the reaction mixture as described in the conventional synthesis protocol.
Method 3: Continuous Flow Synthesis
Flow chemistry offers excellent control over reaction parameters, leading to high yields, purity, and scalability.
Protocol:
-
Prepare two stock solutions:
-
Solution A: 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., DCM or acetonitrile).
-
Solution B: 3-chloropropionyl chloride (1.1 eq) in the same solvent.
-
-
Using syringe pumps, introduce the two solutions into a T-mixer at defined flow rates.
-
Pass the combined reaction stream through a heated packed-bed or coil reactor maintained at the desired temperature (e.g., 100-130 °C). The residence time is controlled by the total flow rate and the reactor volume.
-
Collect the output from the reactor, which contains the product.
-
The collected solution can be subjected to an in-line purification step or worked up as described in the conventional method.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow and comparison of the different synthesis methodologies.
Caption: Comparative workflow of synthesis methods.
Caption: Comparison of key synthesis efficiency parameters.
Conclusion
The choice of synthesis method for this compound has a significant impact on the overall efficiency of the process. For small-scale laboratory synthesis where time is not a critical factor, conventional heating provides a reliable method with good yields. Microwave-assisted synthesis offers a significant reduction in reaction time with a slight improvement in yield, making it an attractive option for rapid compound generation. For large-scale production and process optimization, flow chemistry stands out as the superior method, providing the highest yields, shortest reaction times, and excellent process control in a continuous manufacturing setup. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or production goals.
A Comparative Purity Analysis of 3-chloro-N-pyridin-4-ylpropanamide from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive purity assessment of 3-chloro-N-pyridin-4-ylpropanamide, a key building block in the synthesis of various pharmaceutical agents, sourced from three different suppliers. The following analysis utilizes a multi-pronged approach, employing High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for impurity identification.
Quantitative Purity Assessment
The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated. The results, summarized in the table below, indicate variations in the purity profiles, which could have significant implications for downstream applications.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity 1 (%) | 0.25% | 0.85% | 0.10% |
| Major Impurity 2 (%) | 0.15% | 0.45% | 0.05% |
| Total Impurities (%) | 0.50% | 1.80% | 0.20% |
| Residual Solvents (ppm) | < 50 | 250 | < 50 |
| Water Content (%) | 0.1% | 0.5% | 0.05% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are crucial for understanding the basis of the comparative data and for enabling other researchers to replicate these findings.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[1][2] This method separates components in a mixture, allowing for the quantification of the main compound and any impurities.[1]
-
Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Samples were prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Confirmation
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[3][4][5]
-
Instrumentation : Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Solvent : Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard : Maleic acid (high purity, known concentration).
-
Sample Preparation : Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of DMSO-d6.
-
Acquisition Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing : The spectra were manually phased and baseline corrected. The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of the vinylic proton signal of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify unknown impurities.[6][7]
-
Instrumentation : Thermo Scientific Vanquish UHPLC system coupled to a Q Exactive Orbitrap Mass Spectrometer.
-
Ionization Source : Heated Electrospray Ionization (HESI) in positive ion mode.
-
Mass Range : m/z 50-750.
-
Resolution : 70,000.
-
Data Analysis : The accurate mass measurements of the impurity peaks were used to propose elemental compositions, and fragmentation patterns were analyzed to elucidate their structures.
Visualized Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a chemical intermediate like this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity of this compound can vary significantly between suppliers. While Supplier C provided the material with the highest purity and lowest levels of impurities, Supplier B's product contained a notably higher percentage of total impurities. For sensitive applications in drug development, such variations can impact reaction yields, impurity profiles of subsequent intermediates, and the overall quality of the final API. Therefore, it is imperative for researchers and drug development professionals to conduct thorough in-house quality control of critical starting materials and intermediates.[8][9] The choice of supplier should be based on rigorous analytical data rather than cost alone to ensure the integrity and reproducibility of research and manufacturing processes.
References
- 1. Quality Control & Purity Standards for Pharma Intermediates [apexvia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. nbinno.com [nbinno.com]
Inter-Laboratory Validation of 3-chloro-N-pyridin-4-ylpropanamide Analysis: A Methodological Guide
Researchers, scientists, and drug development professionals require robust and validated analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products. The inter-laboratory validation of an analytical method is a critical step in the standardization process, demonstrating the method's reproducibility and reliability across different laboratories. This guide outlines a comprehensive framework for the inter-laboratory validation of the analysis of 3-chloro-N-pyridin-4-ylpropanamide, a key chemical intermediate.
As of the latest literature review, specific inter-laboratory validation data for the analysis of this compound is not publicly available. However, based on established principles of analytical method validation, this guide provides a detailed protocol and framework that can be adopted by participating laboratories to generate and compare data.
Experimental Protocol: A Roadmap to Validation
A successful inter-laboratory validation study hinges on a meticulously planned and harmonized protocol. The following methodology outlines the key steps for the quantification of this compound, typically using a technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To assess the precision, accuracy, and reproducibility of an analytical method for the quantification of this compound across multiple laboratories.
Materials and Methods:
-
Reference Standard: A well-characterized, high-purity reference standard of this compound.
-
Samples: Homogenized batches of a sample matrix (e.g., a placebo formulation or a representative process stream) spiked with known concentrations of this compound at three levels (low, medium, and high). Blinded samples should also be included.
-
Instrumentation: HPLC system with a UV detector. The specific column (e.g., C18) and mobile phase composition should be predefined and consistent across all labs.
-
Procedure:
-
Standard Preparation: Each laboratory prepares a stock solution of the reference standard and a series of calibration standards.
-
Sample Preparation: A standardized procedure for extracting this compound from the sample matrix is followed.
-
Chromatographic Analysis: All laboratories adhere to the same HPLC parameters, including column type, mobile phase, flow rate, injection volume, and detector wavelength.
-
Data Analysis: Peak areas of this compound are recorded, and concentrations are calculated using the calibration curve.
-
Data Presentation: A Comparative Overview
The data generated from the inter-laboratory study should be compiled into clear and concise tables to facilitate comparison and statistical analysis. The key performance parameters to be evaluated are:
-
Precision: Assessed by calculating the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) as the relative standard deviation (RSD) of the measurement results.
-
Accuracy: Determined by calculating the percent recovery of the analyte in the spiked samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by the correlation coefficient (r²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Hypothetical Inter-Laboratory Comparison of Precision for this compound Analysis
| Laboratory | Sample Concentration (mg/mL) | Mean Measured Concentration (mg/mL) | Repeatability (RSD, %) |
| Lab A | 1.0 | 1.02 | 1.1 |
| Lab B | 1.0 | 0.99 | 1.5 |
| Lab C | 1.0 | 1.05 | 0.9 |
| Reproducibility (RSD, %) | 2.8 |
Table 2: Hypothetical Inter-Laboratory Comparison of Accuracy for this compound Analysis
| Laboratory | Spiked Concentration (mg/mL) | Mean Measured Concentration (mg/mL) | Mean Recovery (%) |
| Lab A | 0.5 | 0.49 | 98.0 |
| Lab B | 0.5 | 0.51 | 102.0 |
| Lab C | 0.5 | 0.50 | 100.0 |
| Overall Mean Recovery (%) | 100.0 |
Visualizing the Workflow: A Path to Standardization
A clear visual representation of the experimental workflow ensures that all participating laboratories follow the same procedures, minimizing variability. The following diagram, generated using the DOT language, illustrates the key stages of the inter-laboratory validation process.
By adhering to a standardized protocol and systematically evaluating the generated data, researchers can confidently establish a robust and reproducible analytical method for this compound, ensuring consistency and reliability in its analysis across different facilities. This ultimately contributes to the overall quality and safety of the final pharmaceutical product.
comparing the efficacy of 3-chloro-N-pyridin-4-ylpropanamide in different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a representative chloroacetamide-based inhibitor, UPR1376, in various preclinical assays. The data presented herein is based on studies of its activity as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR). For comparative purposes, its performance is benchmarked against the reversible FGFR inhibitor, infigratinib (BGJ398).
Data Summary
The following tables summarize the quantitative data on the efficacy of UPR1376 in comparison to BGJ398 in both biochemical and cell-based assays.
Table 1: Biochemical Assay - FGFR1 Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| UPR1376 | FGFR1 | TR-FRET | 85 |
| BGJ398 | FGFR1 | TR-FRET | 1.5 |
Table 2: Cell-Based Assays - Inhibition of Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| UPR1376 | H1581 (FGFR1-amplified) | 2D Cell Proliferation | 90 | [1] |
| BGJ398 | H1581 (FGFR1-amplified) | 2D Cell Proliferation | >1000 | [1] |
| UPR1376 | SKMES-1 (FGFR1 over-expressing) | 2D Cell Proliferation | >1000 | [1] |
| BGJ398 | SKMES-1 (FGFR1 over-expressing) | 2D Cell Proliferation | >1000 | [1] |
| UPR1376 | H1581-derived BGJ398-resistant clones | 3D Spheroid Proliferation | ~100-200 | [1] |
Experimental Protocols
FGFR1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the FGFR1 enzyme.
-
Reagents and Materials: Recombinant human FGFR1 enzyme, ATP, biotinylated poly(Glu, Tyr) substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The FGFR1 enzyme is incubated with the test compound (e.g., UPR1376 or BGJ398) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped by the addition of a detection solution containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (2D and 3D)
This cell-based assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.
-
Cell Lines: H1581 (FGFR1-amplified lung cancer cell line) and SKMES-1 (FGFR1 over-expressing lung cancer cell line). For 3D assays, H1581-derived BGJ398-resistant clones are used.
-
Procedure (2D):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or resazurin assay.
-
-
Procedure (3D Spheroid):
-
Single-cell suspensions are seeded in ultra-low attachment 96-well plates to promote spheroid formation.
-
Once spheroids have formed, they are treated with the test compounds.
-
Spheroid growth is monitored over time, and viability is assessed at the end of the treatment period using a 3D cell viability reagent.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
References
A Comparative Guide to the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two potential methods for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a valuable building block in medicinal chemistry. The analysis focuses on a direct acylation route and a carbodiimide-mediated coupling reaction, evaluating them on the basis of cost, yield, reaction conditions, and potential for scalability.
Method 1: Direct Acylation of 4-Aminopyridine
This is the most straightforward and conventional approach, involving the reaction of 4-aminopyridine with 3-chloropropionyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the pyridine attacks the carbonyl carbon of the acid chloride.
Experimental Protocol:
To a solution of 4-aminopyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 3-chloropropionyl chloride (1.1 equivalents) is added dropwise at 0°C. A base, such as triethylamine or pyridine (1.2 equivalents), is typically added to scavenge the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.
Method 2: Carbodiimide-Mediated Coupling
This alternative method avoids the use of an acyl chloride by directly coupling 3-chloropropionic acid with 4-aminopyridine using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is often employed when the corresponding acyl chloride is unstable or not commercially available.
Experimental Protocol:
3-Chloropropionic acid (1 equivalent) and 4-aminopyridine (1 equivalent) are dissolved in an appropriate solvent, commonly DCM or dimethylformamide (DMF). The solution is cooled to 0°C, and a solution of DCC (1.1 equivalents) in the same solvent is added. A catalytic amount of a coupling additive, such as 4-dimethylaminopyridine (DMAP), may be included to enhance the reaction rate. The reaction is stirred at room temperature until completion. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. The filtrate is then washed, dried, and the product is isolated and purified.
Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the two synthesis methods. The cost of reagents is based on currently available market prices and may vary.
| Parameter | Method 1: Direct Acylation | Method 2: Carbodiimide-Mediated Coupling |
| Starting Materials | 4-Aminopyridine, 3-Chloropropionyl Chloride | 4-Aminopyridine, 3-Chloropropionic Acid, DCC |
| Reagent Cost | Moderate | High (DCC is relatively expensive) |
| Solvent/Base Cost | Low to Moderate | Low to Moderate |
| Estimated Yield | High (typically >85%) | Moderate to High (typically 70-90%) |
| Reaction Time | Short (typically 1-4 hours) | Moderate (typically 4-12 hours) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Byproducts | Triethylamine hydrochloride (water-soluble) | Dicyclohexylurea (DCU) (solid, requires filtration) |
| Purification | Extraction and recrystallization/chromatography | Filtration, extraction, and recrystallization/chromatography |
| Scalability | Generally good | Good, but DCU removal can be cumbersome on a large scale |
| Safety Considerations | 3-Chloropropionyl chloride is corrosive and moisture-sensitive | DCC is a known allergen and skin sensitizer |
| Overall Cost-Effectiveness | High | Moderate |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
For the synthesis of this compound, the Direct Acylation (Method 1) appears to be the more cost-effective and efficient route. It utilizes less expensive starting materials and generally proceeds with shorter reaction times and high yields. The primary drawback is the handling of the corrosive and moisture-sensitive 3-chloropropionyl chloride.
Ultimately, the choice of synthesis method will depend on the specific requirements of the research or development project, including budget, scale, available equipment, and safety protocols. This guide provides the foundational data to make an informed decision.
Comparative Guide to Structural Analogs of 3-chloro-N-pyridin-4-ylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of 3-chloro-N-pyridin-4-ylpropanamide, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data from peer-reviewed literature.
Introduction to this compound and Its Analogs
This compound is a chemical entity featuring a pyridine ring connected to a chloropropanamide side chain. While comprehensive studies on this specific compound are limited, its structural motifs are present in various biologically active molecules. This guide explores the properties of its structural analogs, which are molecules that share a similar core structure but with modifications to the pyridine ring, the propanamide linker, or the amide substituent. These modifications can significantly influence the compound's biological activity, potency, and pharmacokinetic properties.
The analogs discussed in this guide have shown potential in two primary therapeutic areas: oncology and infectious diseases. In oncology, research has pointed towards activities such as inhibition of tubulin polymerization and modulation of key signaling pathways like Wnt. In the realm of infectious diseases, analogs have demonstrated efficacy against resistant bacterial strains.
Anticancer Properties of Structural Analogs
Several studies have investigated pyridine and propanamide derivatives for their potential as anticancer agents. A key mechanism of action for some of these analogs is the inhibition of tubulin polymerization, a critical process in cell division.
Tubulin Polymerization Inhibition
A class of compounds known as diarylpyridines, which incorporate a pyridine ring to replace the olefinic group in the well-known tubulin inhibitor Combretastatin A-4 (CA-4), have been synthesized and evaluated for their antiproliferative activities.[1] These compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Diarylpyridine Analogs [1]
| Compound ID | R Group (Substitution on the second phenyl ring) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | H | 1.21 ± 0.11 | 1.53 ± 0.15 | 1.87 ± 0.19 |
| 10f | 4-F | 0.89 ± 0.09 | 1.12 ± 0.11 | 1.35 ± 0.14 |
| 10t | 3-indolyl | 0.19 ± 0.02 | 0.25 ± 0.03 | 0.33 ± 0.04 |
| CA-4 | (Positive Control) | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.02 ± 0.002 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for cell proliferation, and its dysregulation is linked to cancer. The Dishevelled (DVL) proteins are key components of this pathway. A structural analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as a selective inhibitor of DVL1.[2] This compound impairs the interaction between DVL and its receptor, Frizzled, thereby inhibiting the Wnt pathway and demonstrating anticancer activity.
Table 2: Biological Activity of DVL1 Inhibitor Analog [2]
| Compound | DVL1 Binding Inhibition EC₅₀ (µM) | HCT116 Cell Growth Inhibition EC₅₀ (µM) |
| (S)-RS4690 | 0.49 ± 0.11 | 7.1 ± 0.6 |
EC₅₀ values represent the concentration required to elicit a half-maximal response.
Antimicrobial Properties of Structural Analogs
Analogs of this compound have also been investigated for their antimicrobial properties, particularly against drug-resistant bacteria. A series of N-[3-chloro-(substituted aryl)-4-oxoazetidin-1-yl] pyridine-4-carboxamides have shown promising activity.[3][4]
Table 3: Antimicrobial Activity of Pyridine-4-carboxamide Analogs [3][4]
| Compound ID | R Group (Substituted Aryl) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| 5d | 4-Chlorophenyl | >100 | 12.5 | 25 |
| 5f | 2-Nitrophenyl | 50 | 25 | 50 |
| 5h | 4-Nitrophenyl | 25 | 12.5 | 25 |
| 5j | 4-Methoxyphenyl | 12.5 | 6.25 | 12.5 |
| 5o | 2,5-Dimethoxyphenyl | 6.25 | 6.25 | 6.25 |
| Amoxycillin | (Standard Antibiotic) | Resistant | Resistant | Resistant |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the polymerization of tubulin in vitro.
Methodology:
-
Tubulin protein is purified from bovine brain.
-
The assay is performed in a temperature-controlled spectrophotometer.
-
A reaction mixture containing tubulin in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP) is prepared.
-
The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture. A vehicle control (DMSO) and a positive control (e.g., CA-4) are also included.
-
The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
The inhibitory effect of the compound is calculated by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.[1]
Wnt Signaling Pathway Inhibition Assay (DVL1-PDZ Domain Binding)
This assay is designed to identify inhibitors of the interaction between the DVL1-PDZ domain and a peptide derived from the Frizzled receptor.
Methodology:
-
A fluorescence polarization-based assay is used.
-
A fluorescently labeled peptide corresponding to the C-terminal of the Frizzled receptor is synthesized.
-
The purified PDZ domain of DVL1 is incubated with the fluorescent peptide.
-
The test compound is added to the mixture at various concentrations.
-
The fluorescence polarization is measured. A decrease in polarization indicates that the compound is displacing the fluorescent peptide from the DVL1-PDZ domain.
-
EC₅₀ values are calculated from the dose-response curves.[2]
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against a specific bacterium is determined using the broth microdilution method.
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[4]
Visualizations
Caption: Potential anticancer mechanisms of action for structural analogs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Assessing the Novelty of 3-chloro-N-pyridin-4-ylpropanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[1] This guide provides a comparative assessment of the potential novelty of 3-chloro-N-pyridin-4-ylpropanamide derivatives, a chemical class with the potential to yield novel kinase inhibitors and anticancer agents. By examining the structure-activity relationships (SAR) of analogous compounds and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to explore this promising chemical space.
Introduction to N-Arylpropanamide Scaffolds in Drug Discovery
The N-arylpropanamide moiety is a versatile pharmacophore found in a variety of biologically active compounds. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a suitable scaffold for targeting enzyme active sites, particularly those of kinases. The addition of a pyridine ring introduces a basic nitrogen atom that can participate in further interactions and improve the physicochemical properties of the molecule, such as aqueous solubility.[1] The chloro-substituent on the propanamide chain can influence the compound's reactivity and binding affinity.
Derivatives of the closely related N-phenyl-N-(piperidin-2-yl)propionamide have been investigated as opioid receptor ligands, demonstrating the adaptability of this core structure.[2][3] Furthermore, various pyridine derivatives have been synthesized and evaluated for their antiproliferative activities, with some exhibiting potent effects against cancer cell lines.[1][4]
Comparative Analysis of Related Kinase Inhibitors
While specific data on this compound derivatives is limited in the public domain, we can infer their potential by comparing them to structurally similar kinase inhibitors.
Table 1: Biological Activity of Selected Pyridine and Propanamide-Containing Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 Values | Key Structural Features | Reference |
| Pyridin-3-yl pyrimidines | Bcr-Abl | Potent inhibitory activity (specific IC50 values not detailed in abstract) | Aniline with halogen substituents | [5] |
| (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | EGFR (mutant) | Potent inhibition of EGFR primary and drug-resistant mutants | Covalent bond with Cys797 | [6] |
| N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) | Met kinase superfamily | Potent and selective | 3-chloropyridin-4-yloxy moiety | [7] |
| FPMINT Analogues | ENT1, ENT2 | IC50 values ranging from 0.57 µM to 104.92 µM | N-naphthalene and fluorophenyl moieties | [8] |
Based on the data from related compounds, it is plausible that this compound derivatives could exhibit inhibitory activity against various kinases. The presence of the chloro- and pyridinyl- moieties are features found in known active compounds. The novelty of this specific scaffold would lie in the unique combination of these features and the potential for substitution on the pyridine ring to fine-tune selectivity and potency.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining antiproliferative activity and kinase inhibition.
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well microplate at a desired density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution (5 mg/mL in PBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for adherent cells.
-
MTT Addition: Add 50 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.
-
Solubilization: Carefully remove the supernatant and add solubilization solvent to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[12] A general protocol for an in vitro kinase assay is as follows:[13]
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (peptide or protein), ATP, and MgCl2.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Initiation of Reaction: Add the kinase/substrate/ATP mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylation of the substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate, often in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen format.[14][15] Commercial kits like ADP-Glo™ can also be used to measure ADP production, which is directly proportional to kinase activity.[16]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To further aid in the conceptualization of the drug discovery process and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
The this compound scaffold represents a potentially fruitful area for the discovery of novel kinase inhibitors and anticancer agents. Based on the analysis of structurally related compounds, derivatives from this series are likely to exhibit biological activity. The novelty of these compounds will be determined by their specific substitution patterns, which can be systematically explored to optimize potency and selectivity against various kinase targets.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substituents on the pyridine ring. Subsequent screening using the detailed protocols for antiproliferative and kinase inhibition assays will be crucial to identify lead compounds. Further optimization of these leads, guided by structure-activity relationship studies, could ultimately lead to the development of novel and effective therapeutic agents. The provided experimental workflows and hypothetical signaling pathway diagrams offer a roadmap for researchers embarking on this endeavor.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vitro kinase assay [protocols.io]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. pubcompare.ai [pubcompare.ai]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 3-chloro-N-pyridin-4-ylpropanamide
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 3-chloro-N-pyridin-4-ylpropanamide. While spectroscopic methods offer valuable insights into connectivity and molecular formula, single-crystal X-ray diffraction provides unparalleled, atom-level detail of the molecule's solid-state conformation.
While published crystal structure data for this compound is not currently available, this guide utilizes crystallographic data from a closely related molecule, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, to illustrate the power of this technique. This data is presented alongside predicted spectroscopic data for this compound to offer a comprehensive comparison.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the type of structural information that can be obtained from each analytical method.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | - Unambiguous 3D molecular structure in the solid state.[1] - Precise bond lengths, bond angles, and torsion angles. - Crystal packing and intermolecular interactions (e.g., hydrogen bonding).[1] - Absolute configuration of chiral centers.[1] |
| ¹H NMR Spectroscopy | - Number of chemically distinct protons.[2][3] - Chemical environment of each proton (chemical shift).[4] - Relative number of protons in each environment (integration).[4] - Connectivity of adjacent protons (spin-spin splitting).[3][4] |
| ¹³C NMR Spectroscopy | - Number of chemically distinct carbon atoms.[5] - Chemical environment of each carbon atom (chemical shift), indicating functional groups.[5] - Hybridization state of carbon atoms.[5] |
| Mass Spectrometry | - Molecular weight of the compound.[6][7] - Molecular formula (with high-resolution MS).[6] - Fragmentation patterns, which can provide information about the molecule's substructures.[7][8] |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for determining the crystal structure of a small molecule.
-
Crystal Growth: High-quality single crystals of the compound are grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
¹H NMR Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired similarly to the ¹H NMR spectrum, but typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single peaks for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow of Single-Crystal X-ray Crystallography.
References
- 1. rigaku.com [rigaku.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. compoundchem.com [compoundchem.com]
Safety Operating Guide
Proper Disposal of 3-chloro-N-pyridin-4-ylpropanamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-chloro-N-pyridin-4-ylpropanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this halogenated pyridine derivative.
The following guidelines are based on established protocols for the disposal of halogenated organic compounds and pyridine-containing substances. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach integrating data from analogous compounds is warranted.
Quantitative Data Summary
For safe and compliant disposal, it is crucial to handle this compound as a hazardous waste. The following table summarizes key handling and disposal parameters based on regulations for similar chemical classes.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [1][2] |
| Container Type | Labeled, sealed, and compatible container (e.g., high-density polyethylene) | [1][3][4] |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and full chemical name: "this compound" | [1][4] |
| Segregation | Must be segregated from non-halogenated organic waste, acids, bases, and strong oxidizing agents. | [1][2] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, vermiculite), place in a sealed container for disposal. | [3][5] |
| Disposal Method | Via an approved and licensed hazardous waste disposal facility. Do not discharge to drains or municipal trash. | [3][6][7] |
Experimental Protocol for Disposal
This step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.[3][8]
2. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[2][4]
- Ensure the container is made of a compatible material, such as high-density polyethylene or glass, and has a secure, tight-fitting lid.[1][3]
- Under no circumstances should this compound or its waste be mixed with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[1][9]
3. Container Labeling:
- Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
- Clearly list all contents, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[4]
- Maintain a log of the approximate quantities of each chemical added to the container.
4. Waste Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][5]
- Ensure the storage area is away from sources of ignition and incompatible materials.[5]
- The container should be kept closed at all times except when actively adding waste.[1][4]
5. Disposal Request and Pickup:
- Once the container is nearly full (approximately 75% capacity), or on a regular schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
- Follow your institution's specific procedures for requesting a waste pickup.
6. Spill and Emergency Procedures:
- In the event of a small spill, contain it with an inert absorbent material such as sand, vermiculite, or a spill pillow.[3][5]
- Carefully collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]
- For larger spills, evacuate the area and follow your institution's emergency response plan.[1]
- If skin contact occurs, wash the affected area immediately with soap and water.[5][6] If eye contact occurs, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. LCSS: PYRIDINE [web.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling 3-chloro-N-pyridin-4-ylpropanamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-chloro-N-pyridin-4-ylpropanamide. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds, which include potential skin and eye irritation.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles with side shields or Face Shield | To protect against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart. |
| Body | Laboratory Coat | A fully-buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoid breathing dust or vapors. If ventilation is inadequate, a respirator may be necessary after proper fit testing and training. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound.
Safe Handling Workflow Diagram
Experimental Protocols
General Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[2][3]
-
Segregation: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[4][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Halogenated organic compounds are typically disposed of via incineration at a licensed facility.[2][5] Under no circumstances should this chemical be disposed of down the drain.[3][4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
